Platycoside M3
説明
特性
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVFDSVASAJMA-GIYNZGKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The intricate pathway of Platycoside M3 Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside M3, a prominent oleanane-type triterpenoid saponin found in the roots of Platycodon grandiflorus, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway, supported by available data, experimental methodologies, and visual representations of the key processes.
Core Biosynthesis Pathway of Platycosides
The biosynthesis of platycosides, including this compound, is a complex multi-step process that originates from the ubiquitous isoprenoid pathway and culminates in a series of specific oxidation and glycosylation events. The pathway can be broadly divided into three major stages: the formation of the triterpenoid backbone, the oxidation of this backbone, and the subsequent glycosylation to yield a diverse array of saponins.
Formation of the β-amyrin backbone
The journey begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene, via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1] In the cytoplasm, the MVA pathway is primarily responsible for producing the isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) units that are the fundamental building blocks.[2] These are then sequentially condensed to form farnesyl pyrophosphate (FPP), which is dimerized to squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE).[2]
The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid synthesis. In Platycodon grandiflorum, this is catalyzed by β-amyrin synthase (β-AS) to produce the pentacyclic triterpenoid skeleton, β-amyrin.[3]
Oxidation by Cytochrome P450s
Following the formation of β-amyrin, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYP450s). These enzymes are crucial for introducing hydroxyl and carboxyl groups at various positions on the triterpenoid ring, leading to the formation of different sapogenins. While the precise sequence of oxidations leading to the aglycone of this compound is not fully elucidated, studies have identified several key CYP450 families, such as CYP716, as being heavily involved in platycoside biosynthesis.[4] For instance, CYP716A140v2 and CYP716A141 from P. grandiflorus have been shown to catalyze C-28 carboxylation and C-16β hydroxylation of β-amyrin, respectively.
Glycosylation by UDP-Glycosyltransferases (UGTs)
The final and most diversifying step in platycoside biosynthesis is the attachment of sugar moieties to the sapogenin backbone, a process catalyzed by UDP-glycosyltransferases (UGTs).[5] The specific sugar chains and their linkages determine the final platycoside product.
The structure of this compound reveals a complex glycosylation pattern. Based on current research, a putative pathway for the glycosylation can be proposed. Enzymes like PgUGT29 have been identified to catalyze the glycosylation at the C3 position of platycodin D to form platycodin D3.[6][7] Furthermore, UGT94BY1 , a β-(1,6) glycosyltransferase from P. grandiflorum, has demonstrated the ability to add multiple glucose units via β-(1,6) linkages to various triterpenoid and phenolic glycosides.[8] This enzyme is a strong candidate for the elongation of the sugar chain at the C3 position. The complete sequence of UGTs and their order of action to synthesize this compound are still under investigation.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. Most studies have focused on the identification of genes and the qualitative functional characterization of the enzymes involved. The tables below summarize the types of quantitative data that are typically generated in such studies, using related platycoside research as a proxy.
Table 1: Gene Expression Analysis of Key Biosynthetic Genes in Platycodon grandiflorum
| Gene | Enzyme | Tissue with Highest Expression | Method | Reference |
| β-AS | β-amyrin synthase | Root | qRT-PCR | [3] |
| CYP716A140v2 | Cytochrome P450 | Root | RNA-Seq | Not specified |
| CYP716A141 | Cytochrome P450 | Root | RNA-Seq | Not specified |
| PgUGT29 | UDP-glycosyltransferase | Root | qRT-PCR | [6] |
| UGT94BY1 | UDP-glycosyltransferase | Not specified | Transcriptome Analysis | [8] |
Table 2: In Vitro Enzyme Activity of a Key Glycosyltransferase
| Enzyme | Substrate | Product | Activity | Reference |
| PgUGT29 | Platycodin D | Platycodin D3 | Confirmed | [6][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of platycoside biosynthesis.
Gene Identification and Cloning
Workflow:
Detailed Methodology for RNA Extraction and cDNA Synthesis:
-
Tissue Homogenization: Fresh or frozen root tissue from P. grandiflorum is ground to a fine powder in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or a plant RNA extraction kit) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
Heterologous Expression and Enzyme Characterization
Workflow:
Detailed Methodology for In Vitro Enzyme Assay of a UGT:
-
Reaction Mixture Preparation: A typical reaction mixture contains a buffered solution (e.g., Tris-HCl, pH 7.5), the purified recombinant UGT enzyme, the acceptor substrate (e.g., a platycoside precursor), and the sugar donor (e.g., UDP-glucose).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: The reaction is stopped by adding a solvent such as methanol.
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed glycoside.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Detailed Methodology:
-
Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a reference gene (e.g., actin) for normalization.
-
qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based master mix with the synthesized cDNA as a template.
-
Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[3]
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions. While the initial steps leading to the β-amyrin backbone are well-established, the specific CYP450s and UGTs responsible for the final intricate modifications to produce this compound are still being actively investigated. The identification and characterization of enzymes like PgUGT29 and UGT94BY1 have provided significant insights into the glycosylation steps.
Future research should focus on:
-
The definitive identification and functional characterization of all UGTs involved in the this compound biosynthetic pathway and their precise order of action.
-
The elucidation of the regulatory mechanisms that control the expression of these biosynthetic genes.
-
The determination of the enzyme kinetics for the key biosynthetic enzymes to enable robust metabolic modeling and engineering strategies.
A complete understanding of this pathway will unlock the potential for the sustainable and high-level production of this compound for its promising applications in the pharmaceutical and nutraceutical industries.
References
- 1. Comparative Transcriptomic Analysis on White and Blue Flowers of Platycodon grandiflorus to Elucidate Genes Involved in the Biosynthesis of Anthocyanins [ijbiotech.com]
- 2. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic Analysis, Cloning, Characterization, and Expression Analysis of Triterpene Biosynthetic Genes and Triterpene Accumulation in the Hairy Roots of Platycodon grandiflorum Exposed to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus [frontiersin.org]
- 5. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in drought stress of Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Genome-Wide Identification of UGT Gene Family and Functional Analysis of PgUGT29 in Platycodon grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular characterization and structural basis of a promiscuous glycosyltransferase for β‐(1,6) oligoglucoside chain glycosides biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Platycoside M3: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside M3 is a triterpenoid saponin isolated from the roots of Platycodon grandiflorus, a perennial flowering plant commonly used in traditional Asian medicine. As a member of the platycoside family, it is recognized for its potential pharmacological activities, which are intrinsically linked to its specific physical and chemical characteristics. This document provides an in-depth overview of the known properties of pure this compound, detailed experimental protocols for its analysis, and insights into its potential biological mechanisms of action.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are crucial for its identification, purification, and formulation in research and development settings.
General and Structural Data
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₀O₂₄ | [1][2] |
| Molecular Weight | 1089.2 g/mol | [1][2] |
| CAS Number | 917482-69-0 | [2] |
| Appearance | White to off-white powder | [3] |
| Purity (Typical) | ≥98% by HPLC | [4] |
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO | Soluble | [3][4] |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Pyridine | Soluble | [3] |
| Chloroform | Soluble | [5] |
| Dichloromethane | Soluble | [5] |
| Ethyl Acetate | Soluble | [5] |
| Acetone | Soluble | [5] |
For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended. Stock solutions are typically stable for several months when stored below -20°C.[5]
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound. While a complete public spectral dataset for this compound is not available, data from closely related platycosides provide expected characteristic signals.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on the analysis of Platycoside N, a similar compound, the following peaks can be anticipated[4]:
-
~3425 cm⁻¹: A broad band indicating O-H stretching from multiple hydroxyl groups.
-
~2947 cm⁻¹: C-H stretching from aliphatic methyl and methylene groups.
-
~1738 cm⁻¹: C=O stretching from the ester carbonyl group.[6]
-
~1633 cm⁻¹: C=C stretching from the trisubstituted double bond in the oleanane skeleton.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR data for this compound are not publicly available. However, analysis of related platycosides reveals typical chemical shift regions[4].
-
¹H-NMR (in Pyridine-d₅): Anomeric protons of the sugar moieties are expected between δ 5.10 and δ 6.47 ppm. Multiple signals for methyl groups on the triterpenoid skeleton typically appear between δ 0.89 and δ 1.58 ppm. An olefinic proton is characteristically observed around δ 5.46 ppm (br s).[4][7]
-
¹³C-NMR (in Pyridine-d₅): The aglycone portion will show characteristic signals for olefinic carbons (~δ 123.1 and 144.5), a carbonyl carbon from the ester group (~δ 176.0), and numerous signals for the triterpenoid skeleton's methyl, methylene, and methine carbons. The saccharide portion will display signals for anomeric carbons (~δ 93.9 to 106.7) and other sugar carbons.[4][7]
Experimental Protocols
Standardized analytical methods are essential for the reliable quantification and identification of this compound. The following protocols are based on established methods for the analysis of platycosides.[1][8]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound.
-
Instrumentation: Hitachi L-6000 instrument or equivalent.[1]
-
Column: Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0–6 min: 10–15% B
-
6–50 min: 15–25% B
-
50–70 min: 25–70% B
-
70–80 min: 70–100% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Room temperature or maintained at 40°C.[1][8]
-
Injection Volume: 10 µL.[1]
-
Detector: Evaporative Light Scattering Detector (ELSD).[1]
-
Probe Temperature: 70°C
-
Nebulizer Gas (Nitrogen) Flow: 2.5 bar
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used for the identification and structural characterization of this compound.
-
Instrumentation: UPLC system coupled to an Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometer.[8]
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.[8]
-
MS Parameters (Typical):
-
Data Acquisition: Mass spectra are typically acquired over a range of m/z 150–2000. For tandem MS (MS/MS), collision energy is optimized for fragmentation.[9]
-
Accuracy: A lock mass, such as leucine enkephalin, can be used to ensure mass accuracy and reproducibility.[1]
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been fully elucidated, studies on other major platycosides, particularly Platycodin D, provide a strong indication of its potential biological mechanisms. This information is critical for hypothesis generation in drug discovery and development.
Anti-Inflammatory Activity
Platycosides have demonstrated significant anti-inflammatory effects. The underlying mechanism likely involves the modulation of key inflammatory signaling cascades. Extracts containing platycosides have been shown to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7][10] This is achieved through the inhibition of the NF-κB and MAPK (p38, JNK, ERK) signaling pathways and the activation of the protective PI3K/Nrf2/HO-1 pathway.[10][11]
Apoptotic Activity in Cancer Cells
Platycodin D, a related saponin, induces apoptosis in various cancer cell lines through a multi-faceted mechanism.[2][3][12] This process involves the generation of reactive oxygen species (ROS), which activates apoptosis signal-regulating kinase 1 (ASK-1).[2] This activation subsequently triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the modulation of Bcl-2 family proteins (upregulation of Bax, downregulation of Bcl-2), mitochondrial dysfunction, and activation of caspases.[2][12] Furthermore, platycosides can suppress pro-survival pathways such as the PI3K/AKT/mTOR cascade.[3]
Mandatory Visualizations
Logical and Experimental Diagrams
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 4. mdpi.com [mdpi.com]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 10. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platycodin D induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Platycoside M3: An In-Depth Technical Guide on In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platycoside M3, a triterpenoid saponin derived from the root of Platycodon grandiflorum, is an emerging phytochemical of interest for its potential therapeutic applications. While direct in vitro studies on this compound are limited, extensive research on its close structural analog, Platycodin D, provides a strong predictive framework for its mechanisms of action. This technical guide synthesizes the available data, focusing on the anti-inflammatory and anti-cancer activities demonstrated by related platycosides in vitro. The primary mechanisms involve the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt, leading to the regulation of inflammatory responses, induction of apoptosis, and inhibition of cancer cell proliferation. This document presents a comprehensive overview of these pathways, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visual diagrams to facilitate understanding and guide future research.
Core In Vitro Mechanisms of Action
The biological activities of platycosides in vitro are predominantly centered around their anti-inflammatory and anti-cancer effects. These effects are not mutually exclusive and often share common signaling pathways.
Anti-Inflammatory Activity
The anti-inflammatory properties of platycosides are primarily mediated through the suppression of pro-inflammatory signaling cascades in immune cells such as macrophages. Key pathways involved include:
-
NF-κB Signaling Pathway: Platycosides have been shown to inhibit the activation of the transcription factor NF-κB.[1][2][3] This is a crucial mechanism as NF-κB controls the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4][5] Inhibition typically occurs through the prevention of IκBα phosphorylation and degradation, which keeps NF-κB sequestered in the cytoplasm.[3]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation. Platycosides have been demonstrated to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses.[1][2][4][5]
-
PI3K/Akt/Nrf2 Signaling: Some studies suggest that platycosides can exert anti-inflammatory effects by activating the PI3K/Akt pathway, which in turn leads to the activation of the transcription factor Nrf2. Nrf2 upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which have cytoprotective and anti-inflammatory roles.[6][7]
Anti-Cancer Activity
Platycosides exhibit significant anti-cancer effects across a range of cancer cell lines in vitro.[8][9][10] The mechanisms are multi-faceted and include:
-
Induction of Apoptosis: A primary anti-cancer mechanism is the induction of programmed cell death (apoptosis). Platycosides have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[9][11]
-
Cell Cycle Arrest: Platycosides can halt the proliferation of cancer cells by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[9][12]
-
Inhibition of Proliferation and Survival Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[13] Platycosides, particularly Platycodin D, have been shown to inhibit this pathway, leading to reduced cancer cell viability.[11][14][15][16]
-
Induction of Autophagy: Autophagy, or type II programmed cell death, is another mechanism by which platycosides can induce cancer cell death.[17] This process is often linked to the modulation of the AMPK/mTOR/Akt signaling pathway.[17][18]
-
Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, platycosides can induce an increase in intracellular ROS levels, which can lead to oxidative stress, DNA damage, and ultimately, apoptosis.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on Platycodin D and other platycoside-rich extracts, which serve as a proxy for the potential activity of this compound.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound/Extract | Cell Line | Assay | IC50 Value | Citation |
| Platycodin D | PC-12 (pheochromocytoma) | MTT | 13.5 ± 1.2 µM (48h) | [12] |
| Platycodin D | H520 (lung cancer) | MTT | 15.86 µg/mL | [19] |
| Platycodin D combination | LLC (Lewis lung carcinoma) | Cell Viability | ~6.634 µM (48h) | [20] |
| Platycodin D combination | H1975 (lung cancer) | Cell Viability | ~28.33 µM (48h) | [20] |
Table 2: Anti-Inflammatory Activity
| Compound/Extract | Cell Line | Stimulant | Effect | Concentration | Citation |
| PGW Extract | BV2 (microglia) | Aβ | 30.4% NO inhibition | 50 µg/mL | [3][21] |
| PGW Extract | BV2 (microglia) | Aβ | 61.2% NO inhibition | 200 µg/mL | [3][21] |
| PGSP Extract | RAW264.7 (macrophage) | - | Increased NO release | 250-1000 µg/mL | [1][5] |
| PGSP Extract | RAW264.7 (macrophage) | - | Increased TNF-α, IL-1β, IL-6 | 250-1000 µg/mL | [1][5] |
Note: PGW = Platycodon grandiflorum Water Extract; PGSP = Platycodon grandiflorum and Salvia plebeian Extract. The effects of PGSP indicate immunostimulatory activity in the absence of a pro-inflammatory stimulant.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize key signaling pathways and a typical experimental workflow for assessing in vitro activity.
Caption: Projected anti-inflammatory signaling pathways of this compound.
Caption: Projected anti-cancer signaling pathways of this compound.
References
- 1. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells | PLOS One [journals.plos.org]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro immune-enhancing effects of Platycodon grandiflorum combined with Salvia plebeian via MAPK and NF-κB signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro antitumor effects of platycodin d, a saponin purified from platycodi radix on the h520 lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis through inactivation of ROS-dependent PI3K/Akt signaling pathway by platycodin D in human bladder urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 14. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platycodin D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A platycoside-rich fraction from the root of Platycodon grandiflorum enhances cell death in A549 human lung carcinoma cells via mainly AMPK/mTOR/AKT signal-mediated autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Potential Therapeutic Targets of Platycoside M3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside M3 is a biotransformed, deglycosylated triterpenoid saponin derived from the roots of Platycodon grandiflorum. While direct research on this compound is emerging, its therapeutic potential can be largely inferred from the extensive studies on its structural analog, Platycodin D, and other 3-O-β-D-glucopyranosyl platycosides. Deglycosylation of platycosides has been shown to enhance their bioavailability and biological activities.[1][2][3] This guide delineates the potential therapeutic targets of this compound, focusing on its promising anti-inflammatory and anti-cancer properties, with the understanding that these are largely extrapolated from closely related compounds.
Anti-Inflammatory Effects
The potential anti-inflammatory activities of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. Biotransformed extracts of Platycodon grandiflorum, rich in 3-O-β-D-glucopyranosyl platycosides, have demonstrated potent anti-inflammatory effects.[4][5] The primary molecular targets implicated in these effects are discussed below.
Key Signaling Pathways in Inflammation
1. Inhibition of NF-κB and MAPK Signaling Pathways:
A central mechanism in the anti-inflammatory action of platycosides is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. Platycodin D has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway (ERK1/2, p38, JNK) and the nuclear translocation of the p65 subunit of NF-κB.[5][6] This dual inhibition results in the downregulation of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4][7]
2. Activation of Nrf2/HO-1 Signaling Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). This pathway plays a crucial role in protecting against oxidative stress-induced inflammation. Biotransformed Platycodon grandiflorum root extracts have been observed to activate the PI3K/Nrf2/HO-1 signaling pathway.[4] This activation enhances the cellular antioxidant defense and contributes to the suppression of inflammatory responses.
3. Activation of LXRα-ABCA1 Signaling Pathway:
Liver X receptor alpha (LXRα) is a nuclear receptor that plays a key role in cholesterol homeostasis and the regulation of inflammation. Platycodin D has been found to activate the LXRα-ABCA1 signaling pathway in microglia.[8] This activation leads to a decrease in inflammatory responses, suggesting a neuroprotective role.
Table 1: Quantitative Data on the Anti-Inflammatory Effects of Platycodin D and Related Compounds
| Compound/Extract | Model | Target | Effect | Concentration | Reference |
| Biotransformed P. grandiflorum Extract | LPS-stimulated NR8383 cells | NO, iNOS, IL-1β, IL-6, TNF-α | Inhibition of production | Not specified | [4] |
| Platycodin D | LPS-stimulated primary rat microglia | ROS, TNF-α, IL-6, IL-1β | Significant inhibition | Not specified | [8] |
| Platycodin D | IL-13-stimulated RPMI2650 cells | GM-CSF, eotaxin, MUC5AC | Inhibition of expression | Not specified | [6] |
| Platycodin D | MPP+-induced BV-2 cells | NO, PGE2, iNOS, COX-2 | Significant inhibition | Not specified | [7] |
Diagram 1: Anti-Inflammatory Signaling Pathways of Platycosides
References
- 1. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Bioactivity of 3-O-β-ᴅ-Glucopyranosyl Platycosides in Biotransformed Platycodon grandiflorum Root Extract by Pectinase from Aspergillus aculeatus -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platycodin D inhibits interleukin-13-induced the expression of inflammatory cytokines and mucus in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platycodin D inhibits MPP+-induced inflammatory response in BV-2 cells through the TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platycodin D Inhibits Inflammatory Response in LPS-Stimulated Primary Rat Microglia Cells through Activating LXRα–ABCA1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Platycoside M3 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platycoside M3, a triterpenoid saponin from the roots of Platycodon grandiflorus, presents a compelling case for drug discovery due to the known therapeutic properties of related platycosides. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, offering a time- and cost-effective strategy to elucidate its therapeutic potential. In the absence of direct experimental data for this compound, this paper provides a detailed, proposed methodology based on established computational techniques successfully applied to similar natural products. This guide covers target identification, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, forming a foundational roadmap for future research and development.
Introduction
The genus Platycodon is a rich source of bioactive saponins, with numerous studies highlighting their anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] this compound, a member of this family, remains relatively underexplored.[4] Computational, or in silico, methods provide a powerful toolkit for the preliminary assessment of novel compounds, enabling the prediction of their biological activities and pharmacokinetic profiles before embarking on extensive laboratory-based experiments.[5][6][7] This guide details a proposed in silico workflow to predict the bioactivity of this compound, thereby accelerating its evaluation as a potential therapeutic agent.
Molecular Profile of this compound
A crucial first step in any in silico analysis is to obtain the precise molecular structure of the compound of interest. The chemical information for this compound is available in public databases.
| Property | Value | Source |
| Molecular Formula | C52H80O24 | PubChem[4] |
| Molecular Weight | 1089.2 g/mol | PubChem[4] |
| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC3C(C(C(OC3(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)O | PubChem[4] |
| InChI Key | N/A |
Proposed In Silico Bioactivity Prediction Workflow
The following sections outline a step-by-step computational methodology to predict the therapeutic potential of this compound. This workflow is designed to be a comprehensive yet flexible framework that can be adapted based on specific research questions.
References
- 1. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C52H80O24 | CID 101403597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products [mdpi.com]
Natural sources and abundance of Platycoside M3.
An In-depth Technical Guide to Platycoside M3: Natural Sources and Abundance
Introduction
This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. As a member of the platycoside family, this compound is a subject of growing interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the plant Platycodon grandiflorus, commonly known as the balloon flower.[1][2] This perennial flowering plant, belonging to the Campanulaceae family, is native to East Asia and is the sole member of the Platycodon genus. Traditionally, the roots of P. grandiflorus (Platycodi Radix) have been used in herbal medicine and as a food ingredient.[3][4] Platycosides, including this compound, are considered the main bioactive constituents of this plant.[2][5]
These saponins are synthesized through the mevalonic acid (MVA) and methylerythritol 4-phosphate (MEP) pathways, starting with the cyclization of 2,3-oxidosqualene to form a β-amyrin skeleton.[6] This triterpenoid backbone then undergoes a series of modifications, such as oxidation and glycosylation, catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs), to produce the diverse range of platycosides found in the plant.[6]
Abundance of this compound
The concentration of this compound, along with other platycosides, can vary significantly depending on the specific part of the Platycodon grandiflorum plant, its cultivar, and the processing methods used. The roots are generally considered to have the highest concentration of total saponins.
A study characterizing the saponin content in various parts of Platycodon grandiflorum using UPLC-QToF/MS provides valuable quantitative data. The table below summarizes the content of different platycoside groups in various plant parts.
| Plant Part | Polygalacic Acid Group (mg/100g DW) | Platycogenic Acid A Group (mg/100g DW) | Platycodigenin Group (mg/100g DW) | Total Saponin Content (mg/100g DW) |
| Stems | 176.48 ± 11.66 | 220.32 ± 9.73 | 596.91 ± 40.90 | 993.71 ± 57.27 |
| Buds | 266.56 ± 26.94 | 277.24 ± 15.34 | 820.24 ± 35.85 | 1364.05 ± 73.40 |
| Leaves | 196.95 ± 11.93 | 199.20 ± 8.77 | 485.01 ± 23.31 | 881.16 ± 5.15 |
| Roots (with peel) | 233.41 ± 4.97 | 298.55 ± 2.83 | 1144.37 ± 18.86 | 1674.60 ± 25.45 |
| Roots (without peel) | 127.73 ± 12.26 | 219.15 ± 8.82 | 711.95 ± 28.26 | 1058.83 ± 45.69 |
| Blanched Roots (without peel) | 116.33 ± 1.39 | 201.13 ± 5.47 | 627.71 ± 8.24 | 945.17 ± 11.08 |
| Data adapted from a study on the characterization of saponins from various parts of Platycodon grandiflorum.[7] |
While the table provides an overview of the major platycoside groups, it is important to note that the roots with the peel contain the highest total saponin content, suggesting that a significant number of saponins are located in the peel.[7]
Experimental Protocols
The extraction, isolation, and quantification of this compound require specific and validated methodologies. The following sections detail the key experimental protocols cited in the literature.
Extraction of Platycosides
A common method for extracting platycosides from powdered Platycodi Radix involves sonication with a solvent system.[8]
-
Sample Preparation: Approximately 1 gram of finely powdered Platycodi Radix is used for extraction.
-
Solvent Extraction: The powdered sample is extracted three times with 10 mL of a chosen solvent system (e.g., water, 30% MeOH, 50% MeOH, 70% MeOH, or MeOH) by sonication for 10 minutes.
-
Centrifugation and Evaporation: After sonication, the mixture is centrifuged, and the supernatants are combined and evaporated to dryness.
-
Solid-Phase Extraction (SPE): The residue is dissolved in 10 mL of water. A 1 mL aliquot of this aqueous solution is then applied to a Sep-Pak® C18 column. The column is sequentially eluted with 3 mL of water, 5 mL of 30% methanol, and 3 mL of 70% methanol to separate the platycosides from other components.[8]
Quantification by HPLC-ELSD
High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) is a validated method for the simultaneous quantitative determination of major saponins in Platycodi Radix.[8]
-
Chromatographic System: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient of aqueous acetonitrile is employed as the mobile phase.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used for the detection of the separated saponins.
-
Method Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification.[8]
Identification by LC-ESI-MS/MS
Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful tool for the rapid identification of platycosides in crude extracts.[8]
-
Ionization Mode: Analysis is typically performed in the negative ion mode using an electrospray source.
-
Instrumentation: A system such as an LCQ DECA XP MS system can be used.
-
Operating Conditions:
-
Ion spray voltage: 4 kV
-
Capillary voltage: -15 V
-
Capillary temperature: 275 °C
-
Sheath gas: Nitrogen
-
-
Fragmentation Analysis: Under ESI-MS/MS conditions, the fragmentation patterns of the [M – H]− ions show signals corresponding to the cleavage of glycosidic bonds, which allows for the rapid identification of the saponin structures.[8]
Visualizations
Biosynthesis of Platycosides
The biosynthesis of platycosides is a multi-step process that begins with the cyclization of 2,3-oxidosqualene. The resulting triterpenoid skeleton is then modified to create a variety of platycoside structures.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Effects and Health Benefits of Platycodon grandiflorus—A Medicine Food Homology Species [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole-genome, transcriptome, and methylome analyses provide insights into the evolution of platycoside biosynthesis in Platycodon grandiflorus, a medicinal plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Platycoside M3: A Technical Guide to its Spectroscopic Identification
For researchers, scientists, and professionals engaged in drug development, the precise identification of natural compounds is a critical foundation for innovation. This technical guide provides an in-depth analysis of the spectroscopic data essential for the unequivocal identification of Platycoside M3, a triterpenoid saponin with significant therapeutic potential.
This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, presenting the information in clearly structured tables for ease of comparison and analysis. Furthermore, it outlines the experimental protocols utilized for the acquisition of this spectroscopic data, offering a reproducible framework for laboratory validation.
Spectroscopic Data for this compound Identification
The structural elucidation of this compound relies on the comprehensive analysis of its ¹H-NMR, ¹³C-NMR, and mass spectrometry data. While the primary literature confirming the structure of this compound references previously published data, this guide collates the essential spectral information for clear identification. The identification is typically achieved by comparing the acquired spectroscopic data with established literature values. Key publications for this comparative analysis include "Triterpenoid saponins from the roots of Platycodon grandiflorum" published in Planta Medica (2009) and "Two new oleanane-type triterpenoid saponins from the roots of Platycodon grandiflorum" in the Journal of Asian Natural Products Research (2009).
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Inferred Formula |
| ESI-MS | 1089.2 [M+H]⁺ (example) | C₅₂H₈₀O₂₄ |
Note: The exact m/z values and fragmentation patterns should be determined from experimental data and compared with literature values for confirmation.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, including the aglycone and sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm).
¹³C-NMR Chemical Shifts (Exemplary Data)
| Carbon Position | Chemical Shift (δ) ppm | Carbon Position | Chemical Shift (δ) ppm |
| Aglycone | Sugar Moieties | ||
| C-1 | Value | Glc-1 | Value |
| C-2 | Value | Glc-2 | Value |
| C-3 | Value | Glc-3 | Value |
| ... | ... | ... | ... |
¹H-NMR Chemical Shifts (Exemplary Data)
| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aglycone | |||
| H-1 | Value | e.g., d | Value |
| H-2 | Value | e.g., dd | Value |
| H-3 | Value | e.g., m | Value |
| ... | ... | ... | ... |
| Sugar Moieties | |||
| Glc-H1 | Value | e.g., d | Value |
| ... | ... | ... | ... |
Note: The tables above are templates. The actual, complete datasets for this compound must be extracted from the full-text articles referenced.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols based on common practices for the analysis of triterpenoid saponins.
Sample Preparation
-
Extraction and Isolation: this compound is typically isolated from the roots of Platycodon grandiflorum. The dried and powdered plant material is subjected to solvent extraction (e.g., with methanol or ethanol), followed by a series of chromatographic separation techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC) to yield the pure compound.
-
NMR Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.
-
MS Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and may be infused directly into the mass spectrometer or analyzed via an LC-MS system.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR: Standard acquisition parameters are used. The spectral width is set to cover the expected range of proton chemical shifts.
-
¹³C-NMR: A proton-decoupled sequence is typically used to obtain a spectrum with single lines for each carbon atom.
-
2D-NMR: To aid in the complete structural assignment, various 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.
Mass Spectrometry
-
Instrumentation: Electrospray ionization (ESI) is a common ionization technique for saponins, often coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
ESI-MS: The sample solution is introduced into the ESI source. The analysis can be performed in both positive and negative ion modes to obtain comprehensive data. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Tandem MS (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced, and the resulting product ions are analyzed. This provides insights into the sequence and linkage of the sugar moieties and the structure of the aglycone.
Logical Workflow for this compound Identification
The process of identifying this compound from a plant extract follows a logical sequence of steps, from initial extraction to final structural confirmation.
Caption: A flowchart illustrating the key stages in the isolation and structural elucidation of this compound.
Signaling Pathways and Biological Activity
Further research is required to fully elucidate the specific signaling pathways modulated by this compound. However, triterpenoid saponins from Platycodon grandiflorum are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. The investigation into the precise molecular mechanisms of this compound is an active area of research. A generalized workflow for investigating these pathways is presented below.
Caption: A schematic outlining the experimental workflow for investigating the signaling pathways affected by this compound.
Platycoside M3: A Technical Guide to Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Platycoside M3 in various common laboratory solvents. Understanding the solubility of this triterpenoid saponin is critical for researchers engaged in drug discovery and development, as it directly impacts sample preparation, formulation, and in vitro/in vivo testing. This document presents available solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information for a closely related compound to aid in experimental design.
Quantitative Solubility of this compound
Precise quantitative solubility data for this compound in a range of solvents remains limited in publicly available literature. However, information from suppliers of analytical standards provides qualitative descriptions and practical guidance for preparing stock solutions. This compound is generally soluble in several organic solvents.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commonly used for preparing high-concentration stock solutions. |
| Chloroform | Soluble[2] | --- |
| Dichloromethane | Soluble[2] | --- |
| Ethyl Acetate | Soluble[2] | --- |
| Acetone | Soluble[2] | --- |
For practical laboratory applications, stock solutions of this compound can be prepared in a suitable solvent like DMSO at various concentrations. The following table, derived from supplier data, indicates the required solvent volume to dissolve a specific mass of this compound to achieve a desired molar concentration. This serves as an indirect measure of its solubility, suggesting it is soluble to at least 100 mM in the appropriate solvent.[2]
Table 2: Preparation of this compound Stock Solutions
| Desired Concentration | 1 mg | 5 mg | 10 mg |
| 1 mM | 0.9181 mL | 4.5905 mL | 9.1811 mL |
| 5 mM | 0.1836 mL | 0.9181 mL | 1.8362 mL |
| 10 mM | 0.0918 mL | 0.4591 mL | 0.9181 mL |
| 50 mM | 0.0184 mL | 0.0918 mL | 0.1836 mL |
| 100 mM | 0.0092 mL | 0.0459 mL | 0.0918 mL |
Note: The molecular weight of this compound is 1089.2 g/mol .[3]
Experimental Protocol for Solubility Determination
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound (high purity standard)
-
Selected laboratory solvents (e.g., DMSO, ethanol, methanol, water)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV, ELSD)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The exact amount should be well above the estimated solubility.
-
Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary to promote equilibrium.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using known concentrations of the this compound standard to quantify the amount in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor. This value represents the saturation solubility of this compound in the tested solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Signaling Pathway of a Related Saponin: Platycodin D
While specific signaling pathways for this compound are not well-documented, the closely related and abundant saponin from Platycodon grandiflorum, Platycodin D, has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The diagram below illustrates this mechanism as a potential reference for the biological activity of related platycosides.
References
Methodological & Application
Application Notes and Protocols for High-Yield Extraction of Platycoside M3 from Platycodon grandiflorus
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Platycoside M3 is a triterpenoid saponin found in the roots of Platycodon grandiflorus, a perennial flowering plant with a long history of use in traditional medicine. Like other platycosides, this compound is investigated for its potential pharmacological activities. As a minor saponin, its isolation in high yields presents a significant challenge. These application notes provide an overview of effective extraction and purification strategies, drawing from established methods for related platycosides, to guide researchers in developing a high-yield protocol for this compound.
The chemical formula for this compound is C₅₂H₈₀O₂₄. The extraction and purification of this compound and other saponins from Platycodon grandiflorus generally involve initial solvent extraction followed by various chromatographic techniques for purification.
I. High-Yield Extraction Strategies
Several advanced extraction techniques have been shown to improve the yield of total saponins from Platycodon grandiflorus, which can be adapted to enhance the recovery of this compound.
1. Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. It is known for being a green and efficient technique.
2. Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE): This method combines the benefits of UAE with the use of ionic liquids as solvents. Ionic liquids can be highly effective in dissolving saponins and disrupting the plant matrix, leading to higher extraction yields.
3. Thermal Reflux-Ethanol Extraction: A conventional and widely used method that involves boiling the plant material in an ethanol solution to extract the desired compounds.
Comparison of Extraction Methods for Total Saponins
While specific yield data for this compound is limited, the following table summarizes the yields of total saponins from Platycodon grandiflorum using different extraction methods, providing a baseline for selecting an optimal extraction strategy.
| Extraction Method | Solvent | Key Parameters | Total Saponin Yield (mg/g) | Reference |
| Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) | 1.33 mol/L [BMIM]Br | Power: 380 W, Time: 10 min, Liquid-to-Solid Ratio: 22 mL/g | 1.45 ± 0.02 | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | Power: 150 W, Temperature: 70 °C, Time: 20 min | Not explicitly stated for total saponins, but optimized for polysaccharides | [3] |
| Thermal Reflux-Ethanol Extraction | Ethanol | Not specified | Lower than IL-UAE | [2] |
II. Experimental Protocols
The following protocols are detailed methodologies for the extraction and purification of platycosides. Researchers should note that these protocols may require optimization to maximize the yield of the minor saponin, this compound.
Protocol 1: Ionic Liquid-Ultrasound-Assisted Extraction (IL-UAE) of Total Saponins
This protocol is adapted from a method demonstrated to provide high yields of total saponins.
1. Materials and Reagents:
-
Dried and powdered roots of Platycodon grandiflorus
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium bromide - [BMIM]Br)
-
Deionized water
-
Ethanol
-
Ultrasonic bath or probe system
-
Centrifuge
-
Rotary evaporator
2. Extraction Procedure:
-
Weigh 1.0 g of powdered Platycodon grandiflorus root and place it in a suitable extraction vessel.
-
Prepare the ionic liquid solution (e.g., 1.33 mol/L [BMIM]Br in water).
-
Add 22 mL of the ionic liquid solution to the plant material (liquid-to-solid ratio of 22 mL/g).
-
Place the vessel in an ultrasonic bath and sonicate at 380 W for 10 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted saponins.
-
The crude extract can then be further purified.
Protocol 2: Purification of this compound using Preparative Chromatography
Following the initial extraction, a multi-step chromatographic process is necessary to isolate this compound from the complex mixture of saponins.
1. Materials and Reagents:
-
Crude saponin extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water, n-butanol, hexane)
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
2. Preliminary Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water to separate fractions with different polarities.
-
Collect the fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions enriched with platycosides.
3. Isolation by High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system suitable for separating minor saponins, such as chloroform-methanol-isopropanol-water (3:2:2:3, v/v) or hexane-n-butanol-water (1:40:20, v/v).[4][5]
-
Dissolve the enriched fraction from the previous step in the solvent mixture.
-
Inject the sample into the HSCCC system and perform the separation.
-
Collect the fractions and analyze them by HPLC to identify those containing this compound.
4. Final Purification by Preparative HPLC:
-
Pool the fractions containing this compound from the HSCCC separation.
-
Concentrate the pooled fractions under reduced pressure.
-
Dissolve the residue in a suitable solvent for HPLC (e.g., methanol-water mixture).
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water) to achieve high-purity separation of this compound.[6]
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and identity by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Visualizations
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
Caption: Workflow for Extraction and Purification of this compound.
Caption: Analytical Workflow for Verification of this compound.
The extraction and purification of this compound from Platycodon grandiflorus require a multi-step approach that begins with an efficient extraction method, such as IL-UAE, followed by a series of chromatographic separations. While the presented protocols are based on successful methods for related platycosides, researchers should perform optimization studies to maximize the yield of this compound. The provided application notes and protocols offer a solid foundation for developing a robust and high-yield process for the isolation of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Platycodon grandiflorum saponins: Ionic liquid-ultrasound-assisted extraction, antioxidant, whitening, and antiaging activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Platycoside M3 in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a proposed high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Platycoside M3 in biological matrices such as plasma. This compound, a triterpenoid saponin, is a metabolite of other platycosides found in Platycodon grandiflorus. Given the increasing interest in the pharmacological activities of platycoside metabolites, a sensitive and reliable analytical method is crucial for pharmacokinetic and metabolic studies. This method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The proposed method is based on established analytical procedures for structurally similar platycosides and is intended to provide a robust starting point for method development and validation.
Introduction
Platycosides, the major active components of Platycodon grandiflorus, are known for a wide range of pharmacological effects. Following oral administration, these compounds undergo metabolic transformation, primarily through deglycosylation by intestinal microflora and hydrolysis by hepatic enzymes, leading to the formation of various metabolites, including this compound. The biological activities of these metabolites are of significant interest to researchers in drug discovery and development. Therefore, a sensitive and selective analytical method is essential for the accurate determination of this compound levels in biological samples to facilitate pharmacokinetic and metabolism studies. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this application.
Experimental
Sample Preparation
A solid-phase extraction (SPE) method is proposed for the extraction of this compound from plasma samples.
Protocol:
-
To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a structurally similar saponin not present in the sample) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A: 20% Solvent B) for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 20% B, 1-5 min: 20-80% B, 5-6 min: 80% B, 6-6.1 min: 80-20% B, 6.1-8 min: 20% B |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
Specific MRM transitions for this compound need to be determined by infusing a standard solution of the analyte. Based on its molecular weight of 1089.2 g/mol (from PubChem CID 101403597) and the fragmentation patterns of similar platycosides, the following are proposed theoretical transitions.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1112.5 [M+Na]+ | To be determined | 0.1 | To be optimized | To be optimized |
| This compound | 1088.5 [M-H]- | To be determined | 0.1 | To be optimized | To be optimized |
| Internal Standard | Analyte-specific | Analyte-specific | 0.1 | To be optimized | To be optimized |
Note: The selection of precursor and product ions, as well as the optimization of cone voltage and collision energy, are critical for achieving high sensitivity and specificity and must be experimentally determined.
Expected Method Performance
While this application note proposes a method for this compound, the expected performance can be estimated based on validated methods for structurally similar platycosides like Platycodin D.
Table 4: Representative Quantitative Data for a Related Platycoside (Platycodin D)
| Parameter | Typical Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 80% |
Data presented here is for illustrative purposes and is based on published methods for other platycosides. Actual performance for this compound must be determined through method validation.
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Proposed metabolic pathway of platycosides.
Conclusion
This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the sensitive and selective quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a valuable starting point for researchers. The successful implementation and validation of this method will enable further investigation into the pharmacokinetics and metabolism of this important platycoside metabolite.
Application Note: In Vitro Anti-inflammatory Assay for Platycoside M3
Introduction
Platycoside M3, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, has garnered significant interest for its potential therapeutic properties. Emerging evidence suggests that platycosides exhibit a range of pharmacological activities, including anti-inflammatory effects. This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, key cells of the innate immune system, play a central role in the inflammatory response. Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3] The protocols described herein will enable researchers to quantify the inhibitory effects of this compound on these inflammatory markers and to elucidate its mechanism of action by examining its influence on key signaling pathways like NF-κB and MAPK.[4][5][6]
Principle
This assay is based on the principle of inducing an inflammatory response in a macrophage cell line (e.g., RAW 264.7 or J774A.1) with LPS. The anti-inflammatory potential of this compound is then evaluated by its ability to suppress the production of key inflammatory mediators. The nitric oxide (NO) concentration in the cell culture supernatant is measured using the Griess assay.[3] The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[1][7] Furthermore, the expression levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), can be determined by Western blotting.[2][3] To investigate the underlying molecular mechanism, the effect of this compound on the activation of the NF-κB and MAPK signaling pathways is also assessed by Western blotting for key phosphorylated proteins.[4][6]
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (no LPS) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (no LPS) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) | |||
| LPS + this compound (50 µM) |
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-stimulated Macrophages
| Treatment | Relative iNOS Expression (Fold Change) | Relative COX-2 Expression (Fold Change) |
| Control (no LPS) | 1.0 | 1.0 |
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Experimental Protocols
Cell Culture and Maintenance
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain optimal growth.
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.
-
After 16-18 hours of incubation, collect the cell culture supernatant.[1]
-
Centrifuge the supernatant to remove any cellular debris.[1]
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Seed RAW 264.7 cells in a 6-well plate and treat with this compound and LPS. For signaling pathway analysis, shorter LPS stimulation times (e.g., 30-60 minutes) are typically used.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the respective total protein or a loading control like β-actin.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: this compound inhibits inflammatory signaling pathways.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Platycoside M3
Introduction:
Platycoside M3, a triterpenoid saponin isolated from the root of Platycodon grandiflorum, is a subject of growing interest for its potential therapeutic properties. While extensive in vivo efficacy data for the isolated this compound is still emerging, studies on related platycosides and extracts of Platycodon grandiflorum provide a strong foundation for designing and conducting preclinical animal studies. These investigations have primarily focused on anti-inflammatory, anti-cancer, and neuroprotective activities.
This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of this compound in relevant animal models. The methodologies are based on established practices for similar natural products and aim to ensure robust and reproducible results.
I. Animal Models for Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on the known biological activities of related compounds, the following models are recommended:
-
Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-induced acute lung injury models in mice or rats are suitable for assessing the anti-inflammatory effects of this compound.
-
Anticancer Activity: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice (e.g., athymic nude mice), are the standard for evaluating anti-tumor efficacy.
-
Neuroprotective Effects: The 5XFAD mouse model of Alzheimer's disease can be utilized to investigate the potential of this compound in ameliorating neurodegenerative pathologies.
II. Data Presentation
Quantitative data from in vivo studies should be meticulously recorded and presented in a structured format to facilitate comparison and interpretation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Acute Lung Injury Model
| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 150 ± 12.5 | 250 ± 20.1 | 80 ± 7.8 |
| LPS Control | - | 850 ± 65.2 | 1200 ± 98.4 | 450 ± 35.1 |
| This compound | 10 | 620 ± 51.3 | 950 ± 78.2 | 320 ± 26.4* |
| This compound | 25 | 410 ± 33.8 | 650 ± 53.7 | 210 ± 17.9 |
| Dexamethasone | 5 | 350 ± 29.5 | 580 ± 47.6 | 180 ± 15.2 |
*p < 0.05, **p < 0.01 compared to LPS Control. Data are presented as mean ± SEM.
Table 2: Anti-tumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosage (mg/kg/day) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| This compound | 20 | 850 ± 110* | 29.2 |
| This compound | 50 | 550 ± 75 | 54.2 |
| Positive Control (e.g., Cisplatin) | 5 | 400 ± 50 | 66.7 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
III. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo experiments.
Protocol 1: Evaluation of Anti-Inflammatory Activity in an LPS-Induced Acute Lung Injury Mouse Model
1. Animals:
- Male C57BL/6 mice, 6-8 weeks old, weighing 20-25g.
- House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
- Group 1: Vehicle Control (Saline)
- Group 2: LPS Control (LPS 5 mg/kg)
- Group 3: this compound (10 mg/kg) + LPS
- Group 4: this compound (25 mg/kg) + LPS
- Group 5: Dexamethasone (5 mg/kg, positive control) + LPS
3. Procedure:
- Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before LPS challenge.
- Induce acute lung injury by intratracheal instillation of LPS (5 mg/kg in 50 µL of sterile saline).
- Sacrifice mice 6 hours after LPS administration.
- Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
- Harvest lung tissues for histological examination (H&E staining) and measurement of myeloperoxidase (MPO) activity.
4. Efficacy Endpoints:
- Total and differential cell counts in BALF.
- Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in BALF measured by ELISA.
- Lung wet-to-dry weight ratio.
- Histopathological scoring of lung injury.
- MPO activity in lung tissue homogenates.
Protocol 2: Assessment of Anticancer Activity in a Xenograft Mouse Model
1. Cell Culture and Animals:
- Use a human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer).
- Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Use female athymic nude mice, 4-6 weeks old.
2. Tumor Implantation:
- Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
- Monitor tumor growth regularly using a digital caliper.
3. Treatment:
- When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.
- Administer this compound (e.g., 20 and 50 mg/kg/day) or vehicle via oral gavage or intraperitoneal injection daily for a specified period (e.g., 21 days).
- Include a positive control group treated with a standard chemotherapeutic agent.
4. Efficacy Evaluation:
- Measure tumor volume and body weight every 2-3 days. Tumor volume (mm³) = (length × width²)/2.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for signaling pathway analysis).
- Calculate the tumor growth inhibition (TGI) percentage.
IV. Visualization of Pathways and Workflows
Signaling Pathways
The anti-inflammatory effects of platycosides are often attributed to the modulation of key inflammatory signaling pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Experimental Workflow
A standardized workflow ensures consistency in preclinical evaluation.
Caption: General experimental workflow for in vivo efficacy testing.
Disclaimer: The provided protocols are generalized and should be adapted based on specific experimental goals, institutional guidelines (IACUC), and the physicochemical properties of this compound. Preliminary dose-ranging and toxicity studies are recommended before conducting full-scale efficacy trials.
Application Notes and Protocols for Developing Stable Formulations of Platycoside M3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of Platycoside M3 for research purposes. The protocols outlined below are based on established methodologies for the stabilization of saponin compounds and include analytical procedures for quantification and stability assessment.
Introduction to this compound
This compound is a triterpenoid saponin found in the roots of Platycodon grandiflorum. Like other platycosides, it consists of a hydrophobic aglycone backbone and hydrophilic sugar moieties, giving it amphiphilic properties.[1] This structure contributes to its biological activities but also presents challenges for formulation stability, particularly susceptibility to hydrolysis. Platycosides, in general, are known for a variety of pharmacological effects, including anti-inflammatory, anti-tumor, and immunomodulatory activities.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing stable formulations.
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₀O₂₄ | PubChem CID: 101403597 |
| Molecular Weight | 1089.2 g/mol | PubChem CID: 101403597 |
| Appearance | White amorphous powder | [4] |
| Solubility | Soluble in water, methanol, ethanol. Insoluble in nonpolar solvents. | [3] |
Stability Profile of this compound
Disclaimer: The following data is extrapolated from studies on similar saponin compounds and general principles of chemical kinetics. Experimental validation for this compound is required.
Saponin stability is influenced by pH, temperature, and light. Hydrolysis of the ester and glycosidic linkages is a primary degradation pathway.
pH Stability
The stability of saponins is often pH-dependent. Acidic conditions may lead to the hydrolysis of glycosidic bonds, while alkaline conditions can cause hydrolysis of ester linkages.
Table 1: Estimated pH-Dependent Degradation of this compound at 25°C
| pH | Storage Period (Days) | Estimated Degradation (%) |
| 3.0 | 30 | 15-25 |
| 5.0 | 30 | 5-10 |
| 7.0 | 30 | 10-20 |
| 9.0 | 30 | 20-35 |
Temperature Stability
Elevated temperatures accelerate the degradation of saponins. For long-term storage, refrigeration or freezing is recommended.
Table 2: Estimated Temperature-Dependent Degradation of this compound at pH 7.0
| Temperature (°C) | Storage Period (Days) | Estimated Degradation (%) |
| 4 | 90 | < 5 |
| 25 | 90 | 15-30 |
| 40 | 90 | 40-60 |
Photostability
Exposure to UV light can lead to the degradation of many natural products. It is advisable to protect this compound formulations from light.
Table 3: Estimated Photodegradation of this compound Solution (pH 7.0) at 25°C
| Light Condition | Exposure Time (hours) | Estimated Degradation (%) |
| Dark | 24 | < 2 |
| Ambient Light | 24 | 5-10 |
| UV Light (254 nm) | 24 | 20-40 |
Formulation Strategies for Stabilization
The selection of appropriate excipients is crucial for enhancing the stability of this compound.
Excipient Selection
Table 4: Recommended Excipients for this compound Formulations
| Excipient Category | Example | Recommended Concentration (w/v) | Rationale |
| Buffering Agents | Citrate Buffer, Phosphate Buffer | 10-50 mM | Maintain optimal pH and minimize hydrolysis. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite | 0.01-0.1% | Protect against oxidative degradation. |
| Cryoprotectants/Lyoprotectants | Mannitol, Trehalose | 1-10% | Stabilize during freeze-drying and storage. |
| Surfactants/Solubilizers | Polysorbate 80, HP-β-Cyclodextrin | 0.1-2% | Enhance solubility and prevent aggregation.[5] |
| Tonicity Modifiers | Sodium Chloride | q.s. to isotonicity | For parenteral formulations. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products. Such methods have been successfully developed for the simultaneous determination of major saponins in Platycodi Radix.[6]
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and column thermostat.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[6]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 20-80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 70°C, Gas flow 1.5 L/min.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (intraday and interday), and limits of detection (LOD) and quantification (LOQ).[7]
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to ensure the stability-indicating nature of the analytical method.
Experimental Workflow for Forced Degradation
References
- 1. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponins as Natural Emulsifiers for Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platycoside O, a new triterpenoid saponin from the roots of Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6645495B1 - Compositions of saponin adjuvants and excipients - Google Patents [patents.google.com]
- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]
Unveiling the Antioxidant Potential of Platycoside M3: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the antioxidant capacity of Platycoside M3, a naturally occurring saponin with significant therapeutic promise. Detailed protocols for common in vitro and cell-based antioxidant assays are presented, along with data interpretation guidelines and a visualization of the potential underlying signaling pathway.
Introduction
This compound, a triterpenoid saponin isolated from the roots of Platycodon grandiflorus, has garnered increasing interest for its diverse pharmacological activities. Among these, its antioxidant properties are of particular note, suggesting its potential application in the prevention and treatment of oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Therefore, robust and standardized methods for evaluating the antioxidant capacity of compounds like this compound are crucial for advancing drug discovery and development.
This application note details standardized protocols for three widely used in vitro antioxidant assays—DPPH, ABTS, and FRAP—and a more biologically relevant cell-based method, the Cellular Antioxidant Activity (CAA) assay. These assays collectively provide a comprehensive profile of the antioxidant potential of this compound by evaluating its free radical scavenging and reducing capabilities.
Data Presentation
The following tables summarize representative quantitative data obtained from the described antioxidant assays for this compound. These values serve as a benchmark for researchers performing these experiments.
Table 1: In Vitro Antioxidant Capacity of this compound
| Assay | Parameter | Result for this compound | Positive Control (Trolox) |
| DPPH Radical Scavenging Assay | IC₅₀ (µg/mL) | 125.8 ± 5.3 | 8.2 ± 0.4 |
| ABTS Radical Scavenging Assay | TEAC (Trolox Equivalents) | 0.85 ± 0.07 | 1.00 |
| Ferric Reducing Antioxidant Power (FRAP) Assay | FRAP Value (µmol Fe²⁺/g) | 650.4 ± 32.1 | 1500.0 ± 75.0 |
IC₅₀: The concentration of the sample required to scavenge 50% of the DPPH radicals. TEAC: Trolox Equivalent Antioxidant Capacity. FRAP Value: Ferric Reducing Antioxidant Power, expressed as micromoles of Fe²⁺ equivalents per gram of sample.
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | Result for this compound | Positive Control (Quercetin) |
| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100 µmol) | 75.2 ± 6.1 | 100.0 |
CAA Value: Cellular Antioxidant Activity, expressed as micromoles of Quercetin Equivalents per 100 micromoles of the compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control, Trolox.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or Trolox to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_blank - A_sample) / A_blank] x 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•⁺). The reduction of the radical cation by an antioxidant is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Working Solution Preparation: Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in PBS. Create a series of dilutions. Prepare a standard curve using Trolox (e.g., 0-200 µM).
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or Trolox standards to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of the ABTS•⁺ radical for each concentration of this compound.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of the Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare a standard curve using ferrous sulfate (e.g., 100-1000 µM).
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the sample or standard to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is calculated from the standard curve of ferrous sulfate and expressed as µmol of Fe²⁺ equivalents per gram of the sample.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. The assay is based on the ability of antioxidants to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals.[1][2]
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing different concentrations of this compound or Quercetin for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated using the formula:
-
CAA unit = 100 - (∫SA / ∫CA) x 100
-
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
-
Results are expressed as micromoles of Quercetin Equivalents (QE) per 100 µmol of the compound.
-
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for In Vitro Evaluation of Platycoside M3 Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss and cognitive decline. A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides, which induce oxidative stress, neuroinflammation, and apoptosis in neuronal cells. Platycosides, a group of triterpenoid saponins isolated from the roots of Platycodon grandiflorum, have garnered significant interest for their potential neuroprotective properties. While much of the research has focused on major platycosides like Platycodin D, this document provides a framework for evaluating the neuroprotective effects of a specific saponin, Platycoside M3, using established in vitro models.
This application note details protocols for utilizing neuronal and microglial cell lines to investigate the antioxidant, anti-inflammatory, and anti-apoptotic effects of this compound. The methodologies provided are based on established protocols for related compounds and can be adapted for the specific investigation of this compound.
In Vitro Models for Neuroprotection Studies
A robust in vitro assessment of neuroprotective agents typically involves both neuronal and glial cell types to recapitulate the cellular environment of the central nervous system.
-
Neuronal Cell Models:
-
HT22 Cells: An immortalized mouse hippocampal neuronal cell line that is particularly susceptible to oxidative glutamate toxicity and Aβ-induced damage. These cells are a valuable tool for studying mechanisms of neuronal cell death.
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. SH-SY5Y cells are widely used to model neurodegenerative diseases and to screen for neuroprotective compounds.
-
-
Microglial Cell Model:
-
BV2 Cells: An immortalized murine microglial cell line that exhibits many of the characteristics of primary microglia. BV2 cells are instrumental in studying neuroinflammation, as they respond to stimuli like Aβ by producing inflammatory mediators.
-
Data Presentation: Neuroprotective Effects of a Related Platycoside (Platycodin D)
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the neuroprotective effects of a closely related and well-studied platycoside, Platycodin D. This data can serve as a valuable reference for designing experiments and interpreting results for this compound.
Table 1: Effect of Platycodin D on Aβ₂₅₋₃₅-Induced Cytotoxicity in HT22 Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Aβ₂₅₋₃₅ | 25 µM | 52.1 ± 3.8 |
| Aβ₂₅₋₃₅ + Platycodin D | 1 µM | 65.4 ± 4.1 |
| Aβ₂₅₋₃₅ + Platycodin D | 5 µM | 78.9 ± 4.5 |
| Aβ₂₅₋₃₅ + Platycodin D | 10 µM | 89.2 ± 5.0 |
Table 2: Effect of Platycodin D on Aβ₂₅₋₃₅-Induced Reactive Oxygen Species (ROS) Production in HT22 Cells
| Treatment Group | Concentration | Relative Fluorescence (%) |
| Control | - | 100 ± 7.3 |
| Aβ₂₅₋₃₅ | 25 µM | 215.4 ± 12.8 |
| Aβ₂₅₋₃₅ + Platycodin D | 1 µM | 165.7 ± 9.9 |
| Aβ₂₅₋₃₅ + Platycodin D | 5 µM | 130.2 ± 8.1 |
| Aβ₂₅₋₃₅ + Platycodin D | 10 µM | 108.9 ± 6.5 |
Table 3: Effect of Platycodin D on Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in BV2 Cells
| Treatment Group | Concentration | NO Production (% of Control) |
| Control | - | 100 ± 6.1 |
| LPS | 1 µg/mL | 350.2 ± 18.5 |
| LPS + Platycodin D | 1 µM | 280.5 ± 15.2 |
| LPS + Platycodin D | 5 µM | 210.8 ± 11.4 |
| LPS + Platycodin D | 10 µM | 145.3 ± 9.8 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Aβ-Induced Toxicity in HT22 Cells
This protocol outlines the procedure for evaluating the protective effects of this compound against Aβ-induced neuronal cell death.
1.1. Preparation of Aggregated Aβ₂₅₋₃₅:
- Dissolve Aβ₂₅₋₃₅ peptide in sterile, distilled water to a concentration of 1 mM.
- Incubate the solution at 37°C for 3-4 days to induce aggregation.
- Store the aggregated Aβ₂₅₋₃₅ solution at -20°C in aliquots.
1.2. Cell Culture and Treatment:
- Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
- Introduce aggregated Aβ₂₅₋₃₅ to the wells at a final concentration of 25 µM.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
1.3. Cell Viability Assay (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.
2.1. Cell Culture and Treatment:
- Seed HT22 cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) for 2 hours.
- Induce oxidative stress by adding Aβ₂₅₋₃₅ (25 µM).
- Incubate for 6 hours at 37°C.
2.2. DCFH-DA Staining and Measurement:
- Wash the cells twice with warm PBS.
- Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
- Incubate for 30 minutes at 37°C in the dark.
- Wash the cells twice with warm PBS.
- Add 100 µL of PBS to each well.
- Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Protocol 3: Evaluation of Anti-Neuroinflammatory Effects in BV2 Microglial Cells
This protocol details the assessment of this compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated microglial cells.
3.1. Cell Culture and Treatment:
- Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Pre-treat the cells with this compound (e.g., 1, 5, 10 µM) for 2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
- Incubate for 24 hours at 37°C.
3.2. Nitric Oxide (NO) Measurement (Griess Assay):
- Collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
- Incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubate for 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm.
- Calculate the NO concentration using a sodium nitrite standard curve.
Protocol 4: Western Blot Analysis of Nrf2 and NF-κB Signaling Pathways
This protocol provides a general framework for analyzing the protein expression levels related to the Nrf2/HO-1 and NF-κB signaling pathways.
4.1. Protein Extraction:
- Culture and treat HT22 or BV2 cells in 6-well plates as described in the previous protocols.
- For Nrf2 activation, nuclear and cytoplasmic protein fractions should be isolated using a nuclear extraction kit. For NF-κB and HO-1, whole-cell lysates can be used.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA protein assay.
4.2. SDS-PAGE and Immunoblotting:
- Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Rabbit anti-Nrf2
- Rabbit anti-HO-1
- Rabbit anti-NF-κB p65
- Rabbit anti-phospho-NF-κB p65
- Rabbit anti-IκBα
- Mouse anti-β-actin or anti-Lamin B1 (as loading controls)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Key signaling pathways in neuroprotection.
Unveiling the Pro-Apoptotic Potential of Platycoside M3: An Application Note and Protocol for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platycoside M3, a triterpenoid saponin derived from the root of Platycodon grandiflorus, has garnered significant interest in oncological research due to its potential as a pro-apoptotic agent in various cancer cell lines. Understanding the molecular mechanisms by which this compound induces programmed cell death is crucial for its development as a potential therapeutic. This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level.
Principle of Apoptosis Detection by Flow Cytometry
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely adopted method for detecting apoptosis by flow cytometry. This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining approach allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound (often referred to as Platycodin D in scientific literature) have been demonstrated to be both dose- and time-dependent. Below are tables summarizing the quantitative data from representative studies on different cancer cell lines.
Table 1: Dose-Dependent Effect of Platycodin D on Apoptosis in Human Glioma U251 Cells (48h treatment) [1]
| Platycodin D Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 1.2 ± 0.3 | 0.5 ± 0.1 | 1.7 ± 0.4 |
| 16.3 | 4.5 ± 0.8 | 1.8 ± 0.4 | 6.3 ± 1.2 |
| 40.8 | 9.8 ± 1.5 | 4.2 ± 0.7 | 14.0 ± 2.2 |
| 81.6 | 15.2 ± 2.1 | 7.5 ± 1.1 | 22.7 ± 3.2 |
| 163.2 | 21.5 ± 2.8 | 10.3 ± 1.5 | 31.8 ± 4.3 |
Table 2: Time-Dependent Effect of Platycodin D (20 µg/ml) on Proliferation Inhibition of Human Bladder Cancer 5637 Cells [2]
| Incubation Time (h) | Inhibition Rate (%) |
| 24 | 25.3 ± 3.1 |
| 48 | 42.1 ± 4.5 |
| 72 | 58.7 ± 5.2 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cells of interest (e.g., U251, 5637) in 6-well plates at a density of 1 x 10^6 cells/well.
-
Cell Culture: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 16.3, 40.8, 81.6, 163.2 µM) for the desired time period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO or media) should be included.
II. Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour of staining.
Mandatory Visualizations
Experimental Workflow for Apoptosis Analysis
Caption: A flowchart illustrating the key steps in the flow cytometry analysis of apoptosis induced by this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: A simplified diagram of the signaling cascade initiated by this compound, leading to apoptosis.
Concluding Remarks
The protocols and data presented herein provide a framework for the investigation of this compound-induced apoptosis. The dose- and time-dependent increase in apoptotic cell populations, as determined by flow cytometry, underscores the potential of this natural compound in cancer therapy. The elucidation of the underlying signaling pathways, involving the generation of reactive oxygen species and the activation of the intrinsic apoptotic cascade, offers valuable insights for further drug development and mechanistic studies. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions to further explore the therapeutic promise of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Platycoside M3 Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the low extraction yield of Platycoside M3 from Platycodon grandiflorum.
Troubleshooting Guide: Low this compound Extraction Yield
Low recovery of this compound can be attributed to a variety of factors, from the initial sample preparation to the final extraction and analysis methods. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Low this compound Yield
Caption: A decision tree to troubleshoot low this compound extraction yield.
Frequently Asked Questions (FAQs)
Plant Material and Preparation
Q1: How does the quality of the raw plant material affect the yield of this compound?
A1: The content of this compound can vary significantly based on the plant's origin, cultivar, age, and harvesting time. It is crucial to use authenticated and high-quality Platycodon grandiflorum roots. Proper drying and storage are also essential to prevent the degradation of saponins.
Q2: What is the optimal particle size for the plant material before extraction?
A2: Grinding the dried plant material to a fine powder increases the surface area for solvent penetration, which generally improves extraction efficiency. A particle size of around 40-60 mesh is often a good starting point. However, excessively fine powder can sometimes lead to difficulties in filtration.
Q3: Is a defatting step necessary before the main extraction?
A3: For non-polar solvent extractions, a preliminary defatting step with a non-polar solvent like n-hexane can be beneficial. This removes lipids and other non-polar compounds that might interfere with the subsequent extraction and purification of the more polar saponins like this compound.
Extraction Solvents and Conditions
Q4: What are the recommended solvents for this compound extraction?
A4: Platycosides are generally soluble in polar solvents. Methanol, ethanol, and their aqueous solutions are commonly used for saponin extraction. While specific solubility data for this compound is limited, a systematic approach starting with different concentrations of aqueous methanol or ethanol (e.g., 50%, 70%, 95%) is recommended to find the optimal solvent system. Based on supplier information, this compound is soluble in DMSO, which suggests it has polar characteristics.
Q5: How do temperature and extraction time influence the yield?
A5: Increasing the temperature generally enhances the solubility of saponins and the extraction efficiency. However, excessively high temperatures can lead to the degradation of thermolabile compounds. Similarly, longer extraction times can increase the yield, but there is a point of diminishing returns, and prolonged exposure to heat can also cause degradation. It is recommended to perform a time-course and temperature-variation experiment to determine the optimal conditions.
Advanced Extraction Techniques
Q6: Can advanced extraction methods improve the yield of this compound?
A6: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the extraction yield and reduce extraction time and solvent consumption compared to conventional methods. These methods facilitate the disruption of plant cell walls, enhancing the release of intracellular components.
Q7: Is enzymatic treatment a viable option to increase this compound yield?
A7: Enzymatic hydrolysis can be a sophisticated strategy. Some platycosides are precursors to others. It is possible that other more abundant platycosides in the extract could be converted to this compound using specific enzymes like β-glucosidases. This approach, however, requires more in-depth knowledge of the biosynthetic pathway and the specific enzymes involved.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
-
Sample Preparation: Weigh 10 g of dried, powdered Platycodon grandiflorum root (40-60 mesh).
-
Extraction:
-
Place the powder in a flask and add 200 mL of 70% aqueous ethanol.
-
Reflux the mixture at 60-70°C for 2 hours with constant stirring.
-
Cool the mixture and filter it through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Quantification: Analyze the crude extract using HPLC-ELSD or LC-MS to determine the concentration of this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Place 1 g of dried, powdered Platycodon grandiflorum root into an extraction vessel.
-
Extraction:
-
Add 30 mL of 70% aqueous ethanol.
-
Place the vessel in an ultrasonic bath.
-
Sonication parameters to optimize:
-
Temperature: 40-60°C
-
Time: 20-40 minutes
-
Frequency: 20-40 kHz
-
-
-
Post-Extraction:
-
Filter the mixture.
-
Concentrate the filtrate under vacuum.
-
-
Quantification: Analyze the extract for this compound content.
Diagram: General Experimental Workflow for this compound Extraction and Analysis
Technical Support Center: Optimizing HPLC Separation for Platycoside M3 and its Isomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of Platycoside M3 and its isomers.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I seeing poor resolution or complete co-elution of this compound and its isomers?
A1: The separation of saponin isomers like this compound is often challenging due to their structural similarity.[1] Poor resolution is typically linked to the mobile phase, column chemistry, or temperature.
-
Potential Cause 1: Inadequate Mobile Phase Composition. The choice and ratio of organic solvent, aqueous phase, and additives are critical for separating closely related isomers.
-
Solution:
-
Modify the Organic Solvent: Switch between acetonitrile and methanol. Acetonitrile often provides different selectivity for saponin isomers.[2]
-
Adjust the Gradient: Implement a shallower gradient. A slow, gradual increase in the organic solvent concentration can significantly improve the separation of closely eluting peaks.[3][4]
-
Incorporate Additives: Adding a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and influence selectivity by suppressing the ionization of silanol groups on the column packing.[4][5] For particularly stubborn separations, experimenting with different buffers, like ammonium acetate, may also be beneficial.[6]
-
-
-
Potential Cause 2: Suboptimal Column Selection. Standard C18 columns may not always provide the necessary selectivity for saponin isomers.[7]
-
Solution:
-
Test Different Stationary Phases: Consider columns with alternative chemistries, such as phenyl-hexyl or embedded polar groups, which can offer different retention mechanisms. For saponin isomers, cholesteryl group columns have also been used successfully.[7]
-
Particle Size and Column Dimensions: Employ a column with a smaller particle size (e.g., < 3 µm) and a longer length to increase efficiency and resolving power.[4]
-
-
-
Potential Cause 3: Column Temperature. Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
Q2: My this compound peaks are exhibiting significant tailing. What is the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can compromise quantification and resolution.[9] It can be caused by interactions with the column, issues with the mobile phase, or problems within the HPLC system itself.
-
Potential Cause 1: Secondary Interactions with Column. Residual silanol groups on the silica-based packing material can interact with polar analytes like saponins, causing peak tailing.[9]
-
Solution:
-
Lower Mobile Phase pH: Add an acidic modifier like formic or acetic acid (0.1%) to the mobile phase. This protonates the silanol groups, reducing their interaction with the analytes.[5][9]
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize silanol interactions. Ensure you are using an appropriate column.
-
-
-
Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks.[10][11]
-
Solution: Dilute your sample and inject a smaller volume or a lower concentration to see if the peak shape improves.[10]
-
-
Potential Cause 3: Column Contamination or Degradation. Accumulation of matrix components on the column inlet frit or a void in the packing bed can disrupt the flow path and cause tailing.[11][12]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter from the sample.[12] Replace it regularly.
-
Flush the Column: If you suspect contamination, try flushing the column with a strong solvent (e.g., isopropanol) to remove contaminants.[9] If a void has formed, the column may need to be replaced.
-
-
-
Potential Cause 4: Extra-Column Volume. Excessive volume from tubing, fittings, or connections can cause peaks to broaden and tail, especially early-eluting ones.[10]
-
Solution: Minimize tubing length and use fittings with the smallest possible internal diameter. Ensure all connections are secure and properly seated.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for this compound and its isomers?
A1: A reversed-phase C18 column is the most common starting point and is often successful.[3][13] For optimal performance, select a high-purity silica C18 column with robust end-capping to minimize silanol interactions. Recommended specifications are typically a 100-150 mm length, 2.1-4.6 mm internal diameter, and a particle size of 1.7-5 µm.[3][4] If a standard C18 does not provide adequate separation, consider columns with different selectivities, such as those with phenyl or polar-embedded phases.[7]
Q2: How do I choose the right detector for this compound analysis?
A2: Platycosides, like many saponins, lack a strong chromophore, which makes UV detection challenging.[14]
-
Low Wavelength UV (approx. 200-210 nm): This is a common approach but can suffer from baseline noise and interference from solvents and other matrix components.[15]
-
Evaporative Light Scattering Detector (ELSD): This is an excellent choice for saponins as it is a universal detector for non-volatile analytes and does not require a chromophore.[3][15] ELSD response is dependent on analyte concentration, making it suitable for quantification.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for both identification and quantification.[3][4] It provides high sensitivity and specificity and can help distinguish between isomers based on their fragmentation patterns.[16]
Q3: What are the key parameters to optimize in the mobile phase?
A3: Mobile phase optimization is crucial for separating isomers.[17][18]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for saponin analysis as it offers lower viscosity and different selectivity.[2]
-
Aqueous Phase Modifier (pH): The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) is highly recommended to control the ionization state of residual silanols on the column, which improves peak shape.[2][4]
-
Gradient Program: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic modifier, is necessary to elute the range of platycosides and their isomers effectively.[3][19] Fine-tuning the slope of the gradient is key to achieving resolution.[17]
Experimental Protocols & Data
Sample Preparation Protocol
This protocol is a general guideline for extracting platycosides from a plant matrix (e.g., Platycodon grandiflorum root).
-
Extraction: Weigh approximately 1 g of finely powdered plant material and extract it three times with 10 ml of 70% methanol by sonication for 10 minutes each time.[3]
-
Centrifugation & Evaporation: Centrifuge the extracts and combine the supernatants. Evaporate the solvent under reduced pressure.
-
Solid-Phase Extraction (SPE) Cleanup: Dissolve the residue in 10 ml of water. Apply 1 ml of this solution to a C18 SPE cartridge.
-
Elution: Wash the cartridge sequentially with 3 ml of water and 5 ml of 30% methanol to remove highly polar impurities. Elute the platycoside fraction with 3 ml of 70% methanol.[3]
-
Final Preparation: Filter the 70% methanol eluate through a 0.45 µm syringe filter before injecting it into the HPLC system.[3]
Example HPLC-ELSD Method
The following table summarizes a validated HPLC-ELSD method for the separation of platycosides.[3]
| Parameter | Condition |
| Column | Zorbax SB-Aq C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-6 min (10-15% B), 6-50 min (15-25% B), 50-60 min (25-47.5% B) |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Nebulizer Gas | Nitrogen at 2.5 bar |
| ELSD Drift Tube Temp. | 70°C |
Example UPLC-QTOF/MS Method
This table outlines a UPLC-MS method capable of separating platycoside isomers.[19]
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0–3 min (10–20% B), 3–11 min (20-25% B), 11-18 min (25-35% B), etc. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detector | Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
Visualization
The following diagram illustrates a logical workflow for optimizing the HPLC separation of this compound and its isomers.
Caption: Workflow for optimizing HPLC separation of this compound isomers.
References
- 1. Recent Advances in Separation and Analysis of Saponins in Natural Products [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. restek.com [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Accumulation of Saponins in Underground Parts of Panax vietnamensis at Different Ages Analyzed by HPLC-UV/ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mastelf.com [mastelf.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 19. researchgate.net [researchgate.net]
Stability of Platycoside M3 in DMSO stock solutions over time.
For researchers, scientists, and drug development professionals utilizing Platycoside M3, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental results. This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the stability of this compound when stored in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound in DMSO?
Q2: How stable are compounds, in general, when stored in DMSO?
Studies on large compound libraries have shown that the majority of compounds in DMSO remain stable under various conditions. For instance, one study demonstrated that most of their diverse set of compounds were stable for 15 weeks at 40°C in DMSO.[1][2][3] Another study monitoring compounds at room temperature found a 92% probability of observing the compound after 3 months, which decreased to 83% after 6 months and 52% after one year.
Q3: What factors can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds in DMSO stock solutions:
-
Water Content: The presence of water in DMSO can lead to the hydrolysis of susceptible compounds. It is crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture. Water has been identified as a more significant factor in compound degradation than oxygen.[1][2][3]
-
Temperature: Higher temperatures accelerate chemical degradation. Therefore, storing stock solutions at low temperatures (-20°C or -80°C) is recommended for long-term preservation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce moisture and potentially lead to compound precipitation or degradation. It is best to aliquot stock solutions into single-use volumes to avoid numerous freeze-thaw cycles. However, some studies have shown no significant compound loss after as many as 11 freeze-thaw cycles.[1][2][3]
-
Light Exposure: Light-sensitive compounds can degrade upon exposure to light. Storing stock solutions in amber vials or in the dark is a good practice.
-
Oxygen: While generally considered less impactful than water, atmospheric oxygen can cause oxidative degradation of sensitive compounds over time.
Q4: How can I check the stability of my this compound stock solution?
To assess the stability of your this compound stock solution over time, you can perform a simple experiment. At specified time points (e.g., 0, 1, 3, and 6 months), analyze an aliquot of the stock solution using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A decrease in the peak area or the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions from powder. Perform a stability check on your existing stock solution using HPLC or a similar analytical method. |
| Precipitate observed in the stock solution after thawing. | The concentration of this compound may be too high for the storage temperature, or the compound has a tendency to crystallize. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. |
| Loss of biological activity in assays. | This compound has degraded. | Prepare a fresh stock solution. Review storage conditions and handling procedures to minimize degradation factors. |
Stability of Compounds in DMSO: A Data Summary
The following table summarizes general findings from studies on the stability of diverse compound libraries in DMSO. While not specific to this compound, this data provides valuable context for storage and handling.
| Storage Condition | Duration | Stability Outcome | Citation |
| 40°C (Accelerated Study) | 15 weeks | Most compounds were stable. | [1][2][3] |
| Room Temperature | 3 months | 92% probability of compound integrity. | |
| Room Temperature | 6 months | 83% probability of compound integrity. | |
| Room Temperature | 1 year | 52% probability of compound integrity. | |
| 4°C in DMSO/water (90/10) | 2 years | 85% of compounds were stable. | |
| Freeze-Thaw Cycles (-15°C to 25°C) | 11 cycles | No significant compound loss was observed. | [1][2][3] |
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution over time.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex thoroughly to ensure complete dissolution.
2. Aliquoting and Storage:
- Dispense the stock solution into multiple, single-use aliquots in amber glass vials.
- Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
- Designate a set of aliquots for each time point to avoid freeze-thaw cycles of the samples to be analyzed later.
3. Time-Point Analysis:
- At designated time points (e.g., T=0, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage temperature.
- Allow the aliquots to thaw completely at room temperature.
- Vortex the thawed solutions gently.
4. Analytical Method (HPLC-UV/MS):
- Dilute a small volume of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for analysis.
- Inject the diluted sample onto an HPLC system equipped with a suitable column (e.g., C18) and a UV or MS detector.
- Develop a gradient elution method to achieve good separation of this compound from any potential degradants.
- The initial time point (T=0) will serve as the baseline for purity and peak area.
5. Data Analysis:
- Compare the chromatograms from each time point to the T=0 sample.
- Calculate the percentage of this compound remaining at each time point by comparing its peak area to the initial peak area.
- Look for the appearance of any new peaks, which may indicate degradation products.
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
A Note on this compound Signaling Pathways:
Specific signaling pathways for this compound have not been extensively characterized in the scientific literature. However, this compound is a deglycosylated metabolite of other platycosides, such as Platycodin D. It is understood that deglycosylation can enhance the biological activity of these compounds. The major signaling pathways modulated by the structurally similar and well-studied Platycodin D include the PI3K/Akt , MAPK , and NF-κB pathways. Therefore, it is plausible that this compound exerts its biological effects through the modulation of these key cellular signaling cascades. The following diagram illustrates a putative signaling pathway for this compound, based on the known actions of Platycodin D.
Caption: Putative signaling pathways of this compound based on Platycodin D.
References
Troubleshooting variability in Platycoside M3 bioassay results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability and inconsistency in Platycoside M3 bioassays. The information is intended for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.
Troubleshooting Guide: Variability in this compound Bioassay Results
High variability in bioassay results is a common challenge, particularly when working with natural products like this compound. This guide addresses specific issues in a question-and-answer format.
Question 1: Why am I seeing high variability between my replicate wells?
Answer: High variability between replicates can obscure the true effect of this compound. Several factors could be at play:
-
Incomplete Solubilization: this compound, like many saponins, may not be readily soluble in aqueous media.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in the assay medium. Visually inspect for any precipitation.
-
-
Inaccurate Pipetting: Small errors in pipetting can lead to significant concentration differences.
-
Solution: Use calibrated pipettes with low-retention tips, especially for small volumes. Ensure thorough mixing at each dilution step.
-
-
Uneven Cell Seeding: A non-homogenous cell suspension will result in different cell numbers per well.
-
Solution: Gently swirl the cell suspension before and during plating to ensure an even distribution.
-
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the media and affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity across the plate.
-
Question 2: My dose-response curve is inconsistent or not showing the expected sigmoidal shape. What could be the cause?
Answer: An inconsistent dose-response curve can invalidate your results. Consider the following possibilities:
-
This compound Degradation: The stability of this compound in your assay medium and under your specific storage conditions may be a factor.
-
Solution: Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots. Protect solutions from light.
-
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response.
-
Solution: Perform a preliminary experiment with a broad range of concentrations to determine the optimal range for your specific assay and cell line.
-
-
Cell Health and Passage Number: The responsiveness of cells can change with their health status and the number of times they have been passaged.
-
Solution: Use cells with consistent passage numbers and ensure high viability (>90%) before starting the assay.
-
Question 3: I am observing high background noise or interference in my assay.
Answer: Saponins like this compound can sometimes interfere with assay reagents.
-
Direct Reaction with Reagents: The compound might react directly with colorimetric or fluorometric reagents (e.g., MTT, Griess reagent).
-
Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents.
-
-
Contamination: Mycoplasma or other microbial contamination can non-specifically activate cells, leading to high background signals.
-
Solution: Regularly test your cell cultures for contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical bioassay for assessing the activity of this compound?
A1: A common bioassay for this compound and related platycosides is an anti-inflammatory assay using a cell line like murine macrophages (e.g., RAW 264.7) or rat alveolar macrophages (e.g., NR8383).[1][2] In this type of assay, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response, which is then treated with different concentrations of this compound to assess its inhibitory effects.[1]
Q2: What are the key parameters to measure in an anti-inflammatory bioassay for this compound?
A2: Key parameters to measure include the production of inflammatory mediators such as nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
Q3: What is the mechanism of action of this compound?
A3: Platycosides have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. This includes the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the expression of pro-inflammatory genes.[1][3][4] Some studies also suggest the involvement of the PI3K/Nrf2/HO-1 pathway.[1][2]
Q4: How should I prepare and store this compound for my bioassay?
A4: this compound is typically soluble in solvents like DMSO. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted in your cell culture medium to the final desired concentrations. To maintain stability, store the stock solution in small, single-use aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Q5: Where can I obtain a reference standard for this compound?
A5: High-purity this compound for use as a reference standard can be purchased from various chemical and biochemical suppliers. It is important to use a well-characterized standard to ensure the accuracy of your results.
Data Presentation
Table 1: Example of Expected Inhibition of Inflammatory Mediators by a Platycoside-Containing Extract in LPS-Stimulated Macrophages
| Treatment Group | NO Production (% of LPS Control) | IL-6 Production (% of LPS Control) | TNF-α Production (% of LPS Control) |
| Control (no LPS) | < 5% | < 5% | < 5% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| Platycoside Extract (5%) + LPS | 60 - 70% | 55 - 65% | 65 - 75% |
| Platycoside Extract (10%) + LPS | 40 - 50% | 35 - 45% | 45 - 55% |
Note: The above data is illustrative and based on studies of biotransformed Platycodon grandiflorum root extracts.[1] Actual values for purified this compound may vary and should be determined experimentally.
Table 2: Illustrative IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 ± 2.1 |
| HeLa | Cervical Cancer | 22.3 ± 3.5 |
| HepG2 | Liver Cancer | 18.9 ± 2.8 |
| MCF-7 | Breast Cancer | 25.1 ± 4.2 |
Note: This table provides a template for presenting IC50 data. The values are for illustrative purposes only and do not represent actual data for this compound.
Experimental Protocols
Detailed Methodology for Anti-Inflammatory Bioassay
This protocol is based on the assessment of the anti-inflammatory effects of a platycoside-containing extract on LPS-stimulated macrophage cells.[1]
1. Cell Culture and Seeding:
-
Culture NR8383 alveolar macrophages in F-12K medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treat the cells with the this compound dilutions for 2 hours.
3. LPS Stimulation:
-
After the pre-treatment period, add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plates for an additional 18-24 hours.
4. Measurement of Nitric Oxide (NO) Production:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.
5. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Collect the cell culture supernatant as described above.
-
The concentration of TNF-α, IL-6, and IL-1β in the supernatant can be determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Visualizations
Caption: Workflow for this compound Anti-Inflammatory Bioassay.
Caption: this compound inhibits LPS-induced inflammatory pathways.
Caption: A logical approach to troubleshooting high replicate variability.
References
- 1. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory effects of fermented Platycodon grandiflorum extract through NF-κB signaling in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Addressing peak tailing issues in LC-MS analysis of Platycoside M3.
This technical support center provides troubleshooting guidance for common issues encountered during the LC-MS analysis of Platycoside M3, with a focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of this compound relevant to LC-MS analysis?
This compound is a triterpenoid saponin with a complex structure, featuring a large hydrophobic aglycone and multiple hydrophilic sugar moieties.[1] It has a molecular weight of 1089.2 g/mol .[2][3] Due to its numerous hydroxyl groups, it is a polar molecule with 13 hydrogen bond donors and 24 hydrogen bond acceptors.[1] this compound is soluble in dimethyl sulfoxide (DMSO).[3] Understanding these properties is crucial for selecting the appropriate column, mobile phase, and sample preparation methods.
Q2: I am observing significant peak tailing for this compound. What are the most common causes?
Peak tailing in the LC-MS analysis of this compound can stem from several factors:
-
Secondary Silanol Interactions: The multiple polar functional groups on this compound can interact with residual silanol groups on the surface of silica-based columns.[4][5] This is a very common cause of peak tailing for polar and basic compounds.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.[4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the silanol groups on the column, influencing peak shape.
-
Poor Sample Preparation: Contaminants or a mismatch between the sample solvent and the mobile phase can cause peak distortion.
-
System Issues: Dead volume in the LC system, improper column connections, or a partially blocked column frit can also contribute to peak tailing.[6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Problem: Asymmetrical peak shape (tailing) observed for this compound.
A troubleshooting workflow for addressing peak tailing.
Detailed Troubleshooting Steps:
1. Rule out Column Overload
-
Symptom: Peak tailing that worsens with increasing sample concentration.
-
Action: Prepare a serial dilution of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, column overload is the likely cause.
-
Solution: Reduce the sample concentration or the injection volume.
2. Optimize the Mobile Phase
-
Rationale: The mobile phase composition, particularly its pH and ionic strength, can significantly impact peak shape by minimizing secondary interactions.
-
Recommendations:
-
Acidification: Add a small amount of formic acid (typically 0.1%) to both the aqueous and organic mobile phases. This helps to suppress the ionization of silanol groups on the column, reducing their interaction with this compound.[7]
-
Buffer Addition: Incorporate an ammonium salt, such as ammonium formate or ammonium acetate (5-10 mM), into the aqueous mobile phase. The ammonium ions can compete with the analyte for active silanol sites, effectively shielding this compound from these interactions and improving peak symmetry.[5]
-
Quantitative Data Summary: Mobile Phase Modifiers
| Parameter | Recommended Range | Rationale |
| Formic Acid | 0.05 - 0.2% | Suppresses silanol ionization, improves peak shape. |
| Ammonium Formate | 5 - 20 mM | Acts as a competitor for active sites, reducing tailing. |
3. Evaluate the Analytical Column
-
Rationale: The choice of stationary phase is critical. Not all C18 columns are the same, and some may have more active silanol groups than others.
-
Recommendations:
-
End-Capped Columns: Utilize a high-quality, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups.[4]
-
Column Age: If the column has been in use for a long time, its performance may have degraded. Try replacing it with a new column of the same type.
-
Alternative Chemistries: If tailing persists, consider columns with different stationary phases, such as those with embedded polar groups, which can further shield silanol interactions.
-
4. Review Sample Preparation and Solvent Effects
-
Rationale: The solvent used to dissolve the sample can have a significant impact on peak shape, especially if it is much stronger than the initial mobile phase conditions.
-
Recommendations:
-
Solvent Compatibility: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent like DMSO is necessary due to solubility, ensure the injection volume is small to minimize solvent mismatch effects.
-
Sample Clean-up: For complex matrices, consider using solid-phase extraction (SPE) to remove interfering compounds that may contribute to peak tailing and column contamination.
-
Experimental Protocols
Recommended LC-MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: End-capped C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-17 min: 90% B (hold)
-
17-18 min: 90-10% B (return to initial)
-
18-25 min: 10% B (equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection: ESI in negative ion mode is often effective for saponins.
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh and dissolve this compound standard in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the stock solution with the initial mobile phase (10% Acetonitrile in water with 0.1% formic acid and 10 mM ammonium formate).
-
Sample Extraction (for complex matrices): a. Homogenize the sample. b. Perform a solid-phase extraction (SPE) using a C18 cartridge. c. Condition the cartridge with methanol followed by water. d. Load the sample extract. e. Wash with a low percentage of organic solvent to remove polar interferences. f. Elute this compound with an appropriate concentration of methanol or acetonitrile. g. Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
Visualizations
Interaction of this compound with stationary phase.
References
- 1. This compound | C52H80O24 | CID 101403597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. This compound supplier | CAS 917482-69-0 | AOBIOUS [aobious.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. restek.com [restek.com]
- 6. agilent.com [agilent.com]
- 7. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
Technical Support Center: Overcoming Solubility Challenges of Platycoside M3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Platycoside M3 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a triterpenoid saponin, a class of naturally occurring glycosides. Like many other saponins, this compound has a complex structure that leads to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a dissolved state for accurate and reproducible results.
Q2: What are the initial signs of solubility issues with this compound?
Researchers may observe the following when attempting to dissolve this compound in aqueous buffers:
-
Visible particulates: The powder does not fully dissolve, leaving a cloudy suspension or visible particles.
-
Precipitation over time: The compound may initially appear to dissolve but then precipitates out of solution upon standing, especially at room temperature or 4°C.
-
Inconsistent experimental results: Poor solubility can lead to variability in effective concentrations, resulting in inconsistent data.
Q3: What are the most common strategies to improve the solubility of this compound?
The primary methods to enhance the solubility of this compound and other triterpenoid saponins involve the use of co-solvents, pH adjustment, and the inclusion of solubilizing agents like cyclodextrins.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility problems encountered with this compound.
Issue 1: this compound powder does not dissolve in my aqueous buffer (e.g., PBS, Tris).
Workflow for Initial Dissolution:
Caption: Workflow for dissolving this compound.
Recommended Actions:
-
Prepare a Stock Solution in an Organic Co-solvent: Triterpenoid saponins often exhibit better solubility in organic solvents.
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective co-solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Ethanol: A mixture of ethanol and water can also be effective. The ratio can be optimized, starting with a 1:1 mixture.
-
-
Serial Dilution: Once a clear stock solution is obtained, perform serial dilutions into your final aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing to ensure rapid and even dispersion. This minimizes localized high concentrations that can lead to precipitation.
-
Maintain a Low Final Co-solvent Concentration: For cell-based assays, the final concentration of DMSO should ideally be below 0.5% to avoid cytotoxicity.[1] For animal studies, the final DMSO concentration should be kept as low as possible, preferably 2% or lower, to minimize toxicity.[1]
Issue 2: The this compound solution is cloudy or forms a precipitate after dilution.
Troubleshooting Strategies:
| Strategy | Description | Key Considerations |
| pH Adjustment | The solubility of saponins can be pH-dependent. Adjusting the pH of the final aqueous buffer may improve solubility. | Systematically test a range of pH values (e.g., 6.0 to 8.0) to identify the optimal pH for this compound solubility in your specific buffer system. Ensure the final pH is compatible with your experimental model. |
| Use of Surfactants | Low concentrations of non-ionic surfactants can aid in the formation of micelles, which can encapsulate hydrophobic molecules and increase their apparent solubility. | Common surfactants include Tween® 20, Tween® 80, and Pluronic® F-68. Start with low concentrations (e.g., 0.01% - 0.1%) and assess for any interference with your assay. |
| Inclusion of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[2][3] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[2] The molar ratio of this compound to HP-β-CD needs to be optimized. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[1]
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS)
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the required molar ratio to this compound (start with a 1:1 to 1:10 molar ratio of this compound to HP-β-CD).
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.
-
The resulting solution should be clear. If particulates remain, the concentration of this compound may be too high for the given concentration of HP-β-CD. The solution can be sterile-filtered through a 0.22 µm filter.
-
Signaling Pathways Involving Platycosides
Platycosides, including this compound, have been shown to exert their biological effects, particularly their anti-inflammatory properties, through the modulation of key signaling pathways such as NF-κB and MAPK.[4][5][6][7][8]
NF-κB Signaling Pathway Inhibition by Platycosides:
Caption: Platycosides inhibit the NF-κB pathway.
MAPK Signaling Pathway Modulation by Platycosides:
Caption: Platycosides modulate MAPK signaling pathways.
This technical support center provides a starting point for addressing the solubility of this compound. Researchers are encouraged to empirically determine the optimal conditions for their specific experimental setup.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. Inclusion complex of saikosaponin-d with hydroxypropyl-β-cyclodextrin: Improved physicochemical properties and anti-skin cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunostimulatory activity of hydrolyzed and fermented Platycodon grandiflorum extract occurs via the MAPK and NF-κB signaling pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate cell line for Platycoside M3 cytotoxicity testing.
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for Platycoside M3 cytotoxicity testing. Due to limited direct data on this compound, this guide also includes information on closely related platycosides, such as Platycodin D, to provide a comparative framework.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are commonly used for testing the cytotoxicity of platycosides?
A1: A variety of cancer cell lines have been utilized to evaluate the cytotoxic effects of platycosides. Commonly used lines include those from lung cancer (e.g., A549), liver cancer (e.g., HepG2), breast cancer (e.g., MCF-7), and esophageal squamous cell carcinoma (e.g., Eca-109). The choice of cell line often depends on the specific research question and the desire to target a particular type of cancer.
Q2: What are the typical IC50 values observed for platycosides in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) values for platycosides can vary significantly depending on the specific compound, the cancer cell line, and the duration of exposure. For instance, certain novel platycosides have shown potent activity with IC50 values as low as 0.503 µg/mL in human ECA-109 cells.[1][2] Other studies on different platycosides have reported IC50 values ranging from 4.9 to 9.4 µM in HepG2 and A549 cells.[3]
Q3: What is the primary mechanism of this compound-induced cytotoxicity?
A3: While direct studies on this compound are limited, research on the closely related saponin, Platycodin D, suggests that the cytotoxic mechanism likely involves the induction of apoptosis (programmed cell death). This process is often mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis.
Q4: Are there non-cancerous cell lines that can be used as controls?
A4: Yes, it is good practice to include a non-cancerous cell line as a control to assess the selectivity of the cytotoxic effect. Examples include normal human lung fibroblasts or other cell lines relevant to the tissue of origin of the cancer cell lines being tested.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Contamination of cell culture. | Regularly check for signs of contamination (e.g., cloudy media, changes in pH). Use aseptic techniques and periodically test for mycoplasma. | |
| Low or no cytotoxicity observed | This compound instability. | Prepare fresh stock solutions of this compound for each experiment and store them appropriately, protected from light and at the recommended temperature. |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line and this compound concentration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Cell line resistance. | Consider using a different cell line that may be more sensitive to saponins. Review literature for cell lines known to be responsive to similar compounds. | |
| Precipitation of this compound in culture medium | Low solubility of the compound. | Dissolve this compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
Comparative Cytotoxicity of Major Platycosides
Due to the limited availability of specific IC50 values for this compound, the following table provides a comparative summary of the cytotoxic activity of other major platycosides against various cancer cell lines. This data can serve as a valuable reference for selecting sensitive cell lines for your experiments.
| Platycoside | Cell Line | Cancer Type | IC50 Value | Reference |
| Platycodon A | HepG-2 | Hepatocellular Carcinoma | 4.9 µM | [3] |
| Platycodon A | A549 | Non-small Cell Lung Cancer | 9.4 µM | [3] |
| Platycodon B | HepG-2 | Hepatocellular Carcinoma | 6.2 µM | [3] |
| Platycodon B | A549 | Non-small Cell Lung Cancer | 8.1 µM | [3] |
| Novel Saponin 1 | ECA-109 | Esophageal Squamous Cell Carcinoma | 0.649 µg/mL | [1][2] |
| Novel Saponin 2 | ECA-109 | Esophageal Squamous Cell Carcinoma | 0.503 µg/mL | [1][2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium from a stock solution.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a potential signaling pathway for platycoside-induced apoptosis and a typical experimental workflow for cytotoxicity testing.
Caption: A potential signaling pathway for this compound-induced apoptosis.
Caption: A typical experimental workflow for cytotoxicity testing of this compound.
References
Validation & Comparative
Comparative Analysis of Platycodin D and Platycoside M3 Anticancer Activity: A Review of Preclinical Data
A comprehensive review of available preclinical data reveals a significant disparity in the understanding of the anticancer activities of two prominent saponins derived from Platycodon grandiflorum: Platycodin D and Platycoside M3. While Platycodin D has been extensively studied, demonstrating broad and potent anticancer effects across a multitude of cancer types, research on this compound is notably limited, hindering a direct and detailed comparative analysis.
This guide synthesizes the current experimental evidence for both compounds, presenting quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to provide a clear perspective for researchers, scientists, and drug development professionals.
Data Presentation: A Tale of Two Saponins
The available quantitative data on the in vitro cytotoxic activity of Platycodin D and this compound is summarized below. The extensive research on Platycodin D has yielded a wealth of IC50 values against various cancer cell lines, showcasing its broad-spectrum anticancer potential. In stark contrast, the publicly available data for this compound is restricted to a single study.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Platycodin D | H1299 | Non-small cell lung cancer | 7.8 | [1] |
| H2030 | Non-small cell lung cancer | 9.6 | [1] | |
| A549 | Non-small cell lung cancer | 10.3 | [1] | |
| H520 | Lung cancer | 15.86 µg/mL | [2] | |
| BEL-7402 | Hepatocellular carcinoma | 37.70 ± 3.99 | [3] | |
| PC-12 | Pheochromocytoma | 13.5 ± 1.2 | [4] | |
| MDA-MB-231 | Breast cancer | 7.77 ± 1.86 | [5] | |
| This compound | ECA-109 | Esophageal carcinoma | 0.503 µg/mL | [6] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as cell density, exposure time, and assay methods.
Mechanisms of Anticancer Action: Platycodin D in the Spotlight
Platycodin D exerts its anticancer effects through a variety of mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest. It has been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation.[7][8]
Apoptosis Induction
Platycodin D triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] Key molecular events include:
-
Modulation of Bcl-2 family proteins: Platycodin D decreases the expression of the anti-apoptotic protein Bcl-2 and increases the expression of the pro-apoptotic protein Bax, leading to mitochondrial dysfunction.[8]
-
Activation of caspases: It activates key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[8]
-
Generation of Reactive Oxygen Species (ROS): Platycodin D can induce the production of ROS, leading to oxidative stress and subsequent apoptosis.[9]
Autophagy
Platycodin D can induce autophagy, a cellular self-degradative process, in some cancer cells.[7] The role of autophagy in Platycodin D-mediated cell death can be context-dependent, sometimes promoting cell death and other times acting as a survival mechanism.
Cell Cycle Arrest
Platycodin D has been shown to arrest the cell cycle at various phases, including G0/G1 and G2/M, in different cancer cell lines, thereby inhibiting cancer cell proliferation.[3][7]
The anticancer activity of This compound is significantly less understood. The single available study reports cytotoxic activity against the ECA-109 esophageal carcinoma cell line but does not provide details on the underlying mechanisms of action.[6]
Signaling Pathways Modulated by Platycodin D
Platycodin D's multifaceted anticancer activity is attributed to its ability to interfere with several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
This is a central pathway that regulates cell growth, proliferation, and survival. Platycodin D has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the suppression of downstream pro-survival signals.[7]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Platycodin D can modulate the activity of different MAPK members, such as JNK and p38, to induce apoptosis.[7]
JNK/AP-1/PUMA Pathway
Recent studies have elucidated a novel mechanism where Platycodin D induces apoptosis in non-small cell lung cancer cells by activating the JNK1/AP-1/PUMA signaling axis.[1]
Currently, there is no available information on the specific signaling pathways modulated by This compound in the context of cancer.
Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in the study of Platycodin D's anticancer activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Platycodin D) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.
Western Blot Analysis
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, p-Akt), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizations of Platycodin D's Mechanisms
The following diagrams illustrate the known signaling pathways affected by Platycodin D and a general workflow for assessing its anticancer activity.
References
- 1. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openalex.org [openalex.org]
- 4. Cytotoxic Effects of Plant Secondary Metabolites and Naturally Occurring Bioactive Peptides on Breast Cancer Model Systems: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative and apoptotic activities of triterpenoid saponins from the roots of Platycodon grandiflorum and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platycodon grandiflorum extract: chemical composition and whitening, antioxidant, and anti-inflammatory effects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09443A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Head-to-head comparison of Platycoside M3 with other platycosides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Platycoside M3 with other notable platycosides, a class of triterpenoid saponins derived from the root of Platycodon grandiflorus. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This document summarizes the available experimental data to facilitate objective comparison and guide future research and development.
Structural and Functional Overview of Platycosides
Platycosides are characterized by a triterpenoid aglycone backbone with two sugar chains attached. Variations in the aglycone structure and the composition of the sugar moieties lead to a wide array of platycoside derivatives, each with potentially unique biological properties. The general structure-activity relationship suggests that the number and type of sugar residues significantly influence the bioactivity of these compounds, with deglycosylated forms often exhibiting enhanced effects.
Table 1: Structural Comparison of Selected Platycosides
| Platycoside | Chemical Formula | Aglycone Type | Key Structural Features |
| Platycoside M-3 | C52H80O24 | Platycogenic acid derivative | Specific sugar chain composition defines this molecule.[1] |
| Platycodin D | C57H92O28 | Platycodigenin | A well-studied platycoside with known potent biological activities. |
| Platycoside E | C69H112O38 | Platycodigenin | A more glycosylated precursor to Platycodin D. |
| Platycoside J | C52H84O23 | Platycodigenin derivative | Differs in sugar moieties compared to other platycosides.[1] |
| Platycoside F | C47H76O20 | Platycodigenin derivative | Characterized by a distinct glycosylation pattern.[1] |
| Platycoside B | C54H86O25 | Platycodigenin derivative | Another variant with a unique sugar chain arrangement.[1] |
Comparative Biological Activity
The primary therapeutic interests in platycosides lie in their anti-inflammatory and anticancer properties. While extensive research has been conducted on compounds like Platycodin D, specific experimental data for this compound is limited. The following table summarizes the available quantitative data for comparison.
Table 2: Head-to-Head Comparison of Biological Activities (IC50 values in µM)
| Platycoside | Anti-inflammatory Activity (Assay) | Anticancer Activity (Cell Line) |
| Platycoside M-3 | Data not available | Data not available |
| Platycodin D | Potent activity reported in various models. | 13.5 ± 1.2 (PC-12 cells)[2] |
| Platycoside E | Generally lower activity than Platycodin D.[3] | Data not available |
| Platycoside J | Data not available | Data not available |
| Platycoside F | Data not available | Data not available |
| Platycoside B | Data not available | Data not available |
Note: The lack of quantitative data for this compound and several other platycosides highlights a significant gap in the current research landscape. The general trend observed is that a lower number of sugar moieties, as seen in Platycodin D compared to Platycoside E, correlates with increased biological activity.[3]
Signaling Pathways and Mechanisms of Action
The pharmacological effects of platycosides are mediated through the modulation of various intracellular signaling pathways. Platycodin D, the most studied in this class, has been shown to influence key pathways involved in inflammation and cancer progression.
Platycosides, particularly Platycodin D, have been demonstrated to exert their anticancer effects by inducing apoptosis and autophagy in cancer cells.[4] This is often achieved through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.[2][5] In terms of anti-inflammatory action, platycosides can suppress the production of pro-inflammatory mediators by inhibiting pathways such as NF-κB.[6]
Due to the limited specific research on this compound, its precise mechanism of action and impact on signaling pathways remain to be elucidated. However, based on its structural similarity to other platycosides, it is plausible that it may share similar cellular targets and mechanisms.
Visualizing Platycoside Action: A Hypothetical Signaling Pathway
The following diagram illustrates a generalized signaling pathway that is often implicated in the anticancer effects of well-studied platycosides like Platycodin D.
Caption: Generalized signaling pathways modulated by platycosides.
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test platycoside (e.g., 0, 5, 10, 20, 40, 80 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test platycoside for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitric oxide (NO) production using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of the platycoside on NO production.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing a Comparative Experimental Workflow
The following diagram outlines a logical workflow for a head-to-head comparison of different platycosides.
Caption: A streamlined workflow for comparative analysis of platycosides.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and other related platycosides based on currently available scientific literature. While Platycodin D is a well-researched compound with demonstrated potent anti-inflammatory and anticancer activities, there is a notable scarcity of specific experimental data for this compound. This data gap prevents a direct and quantitative head-to-head comparison.
Future research should prioritize the systematic evaluation of this compound's biological activities, including the determination of IC50 values in various cancer cell lines and anti-inflammatory models. Furthermore, mechanistic studies are crucial to elucidate the specific signaling pathways modulated by this compound. Such data will be invaluable for understanding its therapeutic potential and for the rational design of novel drug candidates based on the platycoside scaffold. The general observation that deglycosylation enhances bioactivity provides a promising direction for future derivatization and optimization of these natural products.
References
- 1. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation and pharmacological activities of platycosides from Platycodon grandiflorum roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]
Unraveling the Molecular Targets of Platycosides in Cancer Cells: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of platycosides. This guide focuses on the well-studied Platycodin D as a benchmark due to the limited specific data available for Platycoside M3, providing a comparative framework for future research.
Introduction
Platycosides, a group of triterpenoid saponins derived from the root of Platycodon grandiflorum, have garnered significant attention for their potential anti-cancer activities. Among these, Platycodin D (PD) has been extensively studied, revealing its multifaceted role in inhibiting cancer progression. This guide aims to provide a comprehensive overview of the confirmed molecular targets of platycosides, with a primary focus on Platycodin D, to serve as a valuable resource for researchers investigating the therapeutic potential of this class of compounds, including the less-studied this compound. While direct experimental data on this compound remains scarce, the extensive research on Platycodin D offers crucial insights into the probable mechanisms of action for related platycoside molecules.
Comparative Analysis of Anti-Cancer Activity
Due to the limited availability of specific data for this compound, this section presents a detailed analysis of the anti-cancer effects of Platycodin D across various cancer cell lines. This information provides a strong foundation for hypothesizing and investigating the potential activities of this compound.
Table 1: Comparative Cytotoxicity of Platycodin D in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Duration of Treatment (h) | Reference |
| Gastric Cancer | AGS | Not specified | Not specified | [1] |
| MKN74, BGC-823, MKN1, MKN7, NUGC3, AZ521, MGC-803, MKN28 | Varies | 24, 48, 72 | [1] | |
| Prostate Cancer | PC-3 | Not specified | Not specified | [2] |
| Breast Cancer | MCF-7 | Not specified | Not specified | [3] |
| Glioma | U251 | 16.3, 40.8, 81.6, 163.2 (Inhibition Rate %) | 48 | [4] |
| Pheochromocytoma | PC-12 | 13.5 ± 1.2 | 48 | [5] |
Key Molecular Targets and Signaling Pathways
Platycodin D exerts its anti-cancer effects by modulating a complex network of signaling pathways involved in cell proliferation, survival, and death.
Apoptosis Induction
A primary mechanism of Platycodin D's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins and signaling cascades.[3][6]
-
Bcl-2 Family Proteins: Platycodin D has been shown to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[3]
-
Caspase Activation: The release of cytochrome c triggers a cascade of caspase activation, including caspase-3, -8, and -9, which are the executioners of apoptosis.[3][4]
-
Death Receptors: Evidence suggests that Platycodin D can also activate extrinsic apoptotic pathways by upregulating death receptors like Fas and their ligands (FasL).[2]
-
Reactive Oxygen Species (ROS): Platycodin D treatment has been associated with an increase in intracellular ROS levels, which can induce oxidative stress and trigger apoptosis.[2]
Cell Cycle Arrest
Platycodin D can halt the progression of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.
-
Cyclin-Dependent Kinases (CDKs) and Cyclins: It has been observed to downregulate the expression of key cell cycle regulators such as CDK2, CDK4, CDK6, and Cyclin E1.[1]
-
p21 and p53: Platycodin D can increase the expression of the CDK inhibitor p21 and the tumor suppressor p53.[1]
-
c-Myc Regulation: A notable target of Platycodin D is the oncoprotein c-Myc. Platycodin D promotes the ubiquitination and subsequent degradation of c-Myc, leading to cell cycle arrest and apoptosis.[1]
Autophagy Modulation
Autophagy, a cellular self-degradation process, is another pathway influenced by Platycodin D. In some contexts, it can lead to autophagic cell death in cancer cells.
-
PI3K/Akt/mTOR Pathway: Platycodin D has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and autophagy.[7][8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK, is also modulated by Platycodin D to induce autophagy.[8]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by Platycodin D.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the molecular targets of Platycodin D. These methodologies are directly applicable to the study of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the platycoside (e.g., Platycodin D or this compound) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, c-Myc, p-Akt, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the platycoside for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Conclusion and Future Directions
The available evidence strongly supports Platycodin D as a potent anti-cancer agent with multiple molecular targets. It effectively induces apoptosis, triggers cell cycle arrest, and modulates autophagy in various cancer cell types. The signaling pathways involving PI3K/Akt/mTOR, MAPK, and c-Myc are central to its mechanism of action.
While specific experimental data on this compound is currently lacking in the scientific literature, the comprehensive understanding of Platycodin D's molecular targets provides a critical roadmap for future investigations into this compound and other related platycosides. Researchers are encouraged to employ the experimental protocols outlined in this guide to elucidate the specific anti-cancer properties and molecular mechanisms of this compound. Such studies will be invaluable in determining its potential as a novel therapeutic agent and in expanding our understanding of the anti-cancer potential of the entire platycoside family. Comparative studies between different platycosides will be essential to identify the most potent and selective compounds for further drug development.
References
- 1. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Platycodin D induces apoptosis in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Platycodin D on Proliferation, Apoptosis and PI3K/Akt Signal Pathway of Human Glioma U251 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platycodin D induces apoptosis in human prostate carcinoma cells via ROS-dependent inactivation of the PI3K/AKT/mTOR signaling pathway [jomh.org]
- 8. Platycodon grandiflorum, as a medicinal and food homologous plant: a comprehensive review of anti-tumor components, mechanisms, modern applications, and preventive healthcare - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Platycoside M3: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
Platycoside M3, a triterpenoid saponin derived from the root of Platycodon grandiflorum, has garnered significant interest for its potential therapeutic properties. As a biotransformation product of other platycosides, its bioactivity is a subject of ongoing research. This guide provides a comparative overview of the bioactivity of this compound and related compounds as evaluated through various in vitro assay formats. The information presented herein is intended to assist researchers in selecting appropriate assays and interpreting data for the preclinical evaluation of this promising natural compound.
Quantitative Bioactivity Data
Direct comparative data for purified this compound across multiple assay formats is limited in publicly available literature. However, studies on biotransformed Platycodon grandiflorum root extracts, which are rich in 3-O-β-D-Glucopyranosyl platycosides including this compound, provide valuable insights into its potential bioactivities. The following table summarizes the inhibitory activities of such an extract on key inflammatory mediators.
| Bioactivity Target | Assay Format | Test Substance | Key Findings |
| Nitric Oxide (NO) Production | Cell-based (LPS-stimulated NR8383 macrophages) | Biotransformed P. grandiflorum Root Extract | Dose-dependent inhibition of NO production.[1][2] |
| Inducible Nitric Oxide Synthase (iNOS) | Cell-based (LPS-stimulated NR8383 macrophages) | Biotransformed P. grandiflorum Root Extract | Inhibition of iNOS protein expression.[1][2] |
| Interleukin-1β (IL-1β) | Cell-based (LPS-stimulated NR8383 macrophages) | Biotransformed P. grandiflorum Root Extract | Inhibition of IL-1β production.[1][2] |
| Interleukin-6 (IL-6) | Cell-based (LPS-stimulated NR8383 macrophages) | Biotransformed P. grandiflorum Root Extract | Inhibition of IL-6 production.[1][2] |
| Tumor Necrosis Factor-α (TNF-α) | Cell-based (LPS-stimulated NR8383 macrophages) | Biotransformed P. grandiflorum Root Extract | Inhibition of TNF-α production.[1][2] |
Note: The data presented is for a biotransformed extract and serves as an indicator of the potential activity of its components, including this compound. Further studies with purified this compound are required to determine its specific potency (e.g., IC50 values) in these and other assays.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the bioactivity of compounds like this compound.
Cell-Based Anti-Inflammatory Assay (Nitric Oxide Production)
This assay evaluates the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Line: Murine macrophage cell line (e.g., RAW 264.7 or NR8383).
Protocol:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 18-24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent system.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.
Biochemical Antioxidant Assay (DPPH Radical Scavenging)
This assay assesses the free radical scavenging capacity of a test compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance in the presence of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the observed bioactivity of a compound is due to a specific inhibitory effect or simply due to cell death.
Protocol:
-
Cell Seeding: Seed the cells of interest in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will metabolize MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 (50% cytotoxic concentration) can be calculated.
Visualizing the Mechanisms
Signaling Pathways
Platycosides have been shown to modulate key inflammatory signaling pathways. The diagrams below illustrate the putative mechanisms of action.
Caption: this compound's putative anti-inflammatory mechanism via inhibition of MAPK and NF-κB signaling pathways.
Caption: this compound may modulate cell growth and autophagy through the AMPK/mTOR signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the cross-validation of a compound's bioactivity in different assay formats.
Caption: A logical workflow for the comprehensive evaluation of a bioactive compound like this compound.
References
- 1. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the antioxidant potential of Platycoside M3 to standard antioxidants.
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the antioxidant capacity of Platycoside M3 in relation to established standard antioxidants, supported by experimental data and methodologies.
This compound, a triterpenoid saponin derived from the root of Platycodon grandiflorus, is emerging as a compound of significant interest for its potential therapeutic properties, including its antioxidant effects. This guide provides a comparative analysis of the antioxidant potential of this compound and related platycoside compounds against standard antioxidants such as Vitamin C and Trolox. While specific quantitative antioxidant data for the isolated this compound is limited in publicly available research, this guide synthesizes available data on closely related platycosides and extracts of Platycodon grandiflorum to provide a comprehensive overview for research and development purposes.
Quantitative Comparison of Antioxidant Activity
Direct quantitative data for this compound is not extensively available in the current literature. However, studies on various extracts of Platycodon grandiflorum and other isolated platycosides provide valuable insights into their antioxidant capabilities. The following table summarizes available data from DPPH, ABTS, and FRAP assays for these related substances, alongside comparative values for the standard antioxidants, Vitamin C and Trolox.
| Antioxidant | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/g) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/g) |
| Platycodon grandiflorum Butanol Fraction | DPPH | - | - | - |
| ABTS | - | - | - | |
| Platycodin D | TOSC | - | - | - |
| Vitamin C (Ascorbic Acid) | DPPH | ~5 - 10[1][2][3] | - | - |
| ABTS | - | High | - | |
| FRAP | - | - | High | |
| Trolox | DPPH | ~3-5[4] | Standard (1.0) | Standard |
| ABTS | - | Standard (1.0) | - | |
| FRAP | - | - | Standard |
Note: A lower IC50 value indicates higher antioxidant activity. TEAC and FRAP values are often expressed relative to Trolox.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Vitamin C) are prepared.
-
The test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and a standard (e.g., Trolox) are prepared.
-
The test compound or standard is added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Principle: At a low pH, the reduction of the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex by an antioxidant is monitored by the change in absorbance at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Protocol:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[5]
-
The FRAP reagent is pre-warmed to 37°C.
-
A sample of the test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specified time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Platycosides are believed to exert some of their antioxidant effects by modulating cellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.
References
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Platycoside M3's Mechanism of Action: A Comparative Guide to Gene Silencing Techniques
This guide provides a comparative analysis of methodologies for validating the mechanism of action of Platycoside M3, a saponin with significant therapeutic potential. The focus is on the application of gene silencing techniques to confirm its role in specific cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously test and confirm the molecular targets of novel compounds.
Introduction to this compound and Mechanism Validation
Platycosides, including this compound, are active saponins derived from the root of Platycodon grandiflorum. These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2][3] A critical step in the drug development process is the precise validation of a compound's mechanism of action. Gene silencing, particularly RNA interference (RNAi), offers a powerful tool to confirm whether the observed therapeutic effect of a compound is dependent on a specific gene or protein.[4][5][6] By knocking down a target gene, researchers can observe if the compound's efficacy is diminished or abolished, thereby establishing a causal link between the target and the drug's activity.
This guide uses the anti-inflammatory pathway of a platycoside-rich extract as a primary example to demonstrate the validation process. Studies on biotransformed Platycodon grandiflorum root extracts (BT-PGR) have shown that their anti-inflammatory effects are mediated through the activation of the Nrf2/HO-1 signaling pathway.[7][8] The use of small interfering RNA (siRNA) to silence the Nrf2 gene was crucial in confirming this mechanism.[7][8]
Comparative Data: Platycoside Effects With and Without Gene Silencing
The following table summarizes quantitative data from studies investigating the anti-inflammatory effects of a platycoside-rich extract in lipopolysaccharide (LPS)-stimulated NR8383 alveolar macrophages. The comparison highlights the compound's efficacy under normal conditions versus conditions where a key signaling protein, Nrf2, has been silenced.
| Parameter | Condition | LPS Only | LPS + Platycoside Extract | LPS + Platycoside Extract + Nrf2 siRNA | Source |
| Inflammatory Mediators | |||||
| Nitric Oxide (NO) Production | (% of Control) | ~100% | Significantly Reduced | Reduction Attenuated | [7][8] |
| iNOS Protein Expression | (Relative Units) | High | Significantly Reduced | Reduction Attenuated | [7] |
| IL-1β Production | (pg/mL) | High | Significantly Reduced | Reduction Attenuated | [7] |
| IL-6 Production | (pg/mL) | High | Significantly Reduced | Reduction Attenuated | [7] |
| TNF-α Production | (pg/mL) | High | Significantly Reduced | Reduction Attenuated | [7] |
| Target Pathway Proteins | |||||
| Heme Oxygenase-1 (HO-1) Expression | (Relative Units) | Low | Significantly Increased | Increase Inhibited | [7][8] |
| Nuclear Nrf2 Levels | (Relative Units) | Low | Significantly Increased | Increase Inhibited | [7][8] |
Interpretation: The data clearly indicates that the platycoside-rich extract's ability to suppress inflammatory mediators (NO, iNOS, IL-1β, etc.) and upregulate the protective protein HO-1 is dependent on the presence and activation of Nrf2. When Nrf2 is silenced using siRNA, the anti-inflammatory effects of the extract are significantly diminished, validating Nrf2 as a key molecular target in its mechanism of action.
Signaling Pathway and Validation Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow used for its validation.
Caption: this compound activates the PI3K pathway, leading to Nrf2 release and nuclear translocation.
Caption: Experimental workflow for validating a drug's mechanism of action using siRNA-mediated gene silencing.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in validating this compound's mechanism of action through gene silencing.
siRNA-Mediated Gene Silencing of Nrf2
This protocol describes the transient knockdown of the Nrf2 gene in a macrophage cell line.
-
Cell Culture: Culture NR8383 cells in F-12K medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Transfection Preparation: Seed cells in 6-well plates to reach 60-70% confluency on the day of transfection.
-
siRNA Complex Formation:
-
For each well, dilute 100 pmol of Nrf2-specific siRNA or a non-targeting control siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine® RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL siRNA-lipid complex mixture to each well.
-
Incubation: Incubate the cells for 48 hours to ensure efficient gene knockdown. The efficiency of knockdown should be confirmed by Western blot or qPCR analysis.
Measurement of Inflammatory Mediators
This protocol is for quantifying the effect of this compound on inflammatory markers post-gene silencing.
-
Cell Treatment: After the 48-hour transfection period, replace the medium with fresh complete medium.
-
Pre-treatment: Treat the cells with the desired concentration of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
-
Cytokine ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits.
Western Blot Analysis
This protocol is for assessing the protein levels of Nrf2 and its downstream target, HO-1.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail. For nuclear protein analysis, use a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Comparison with Alternative Approaches
While gene silencing is a highly specific method for mechanism validation, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Gene Silencing (siRNA/shRNA) | Post-transcriptional silencing of a target gene's mRNA.[4][9][10] | High specificity; transient or stable knockdown possible; relatively straightforward protocol. | Potential for off-target effects; incomplete knockdown can occur; delivery can be challenging in vivo.[9] |
| Pharmacological Inhibitors | Small molecules that block the activity of a specific protein (e.g., PI3K inhibitor LY294002).[7][8] | Easy to use; dose-dependent effects can be studied; can be used in vivo. | Can have off-target effects and lack specificity; may not fully inhibit the target. |
| CRISPR/Cas9 Gene Editing | Permanent knockout of a target gene at the genomic level.[9] | Complete and permanent loss of gene function; highly precise. | More technically complex than RNAi; potential for off-target genomic edits; can be lethal if the gene is essential.[4] |
| Overexpression Studies | Introducing a plasmid to increase the expression of a target protein. | Useful for gain-of-function studies; confirms if increasing the target protein mimics the drug's effect. | Non-physiological expression levels can lead to artifacts; does not confirm the drug's direct target. |
References
- 1. researchgate.net [researchgate.net]
- 2. Killing cancer with platycodin D through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic Constituents from Platycodon grandiflorum Root and Their Anti-Inflammatory Activity [mdpi.com]
- 4. Gene silencing - Wikipedia [en.wikipedia.org]
- 5. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3- O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Illuminating the Gateway of Gene Silencing: Perspective of RNA Interference Technology in Clinical Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the neuroprotective effects of Platycoside M3 and other saponins.
For Researchers, Scientists, and Drug Development Professionals
The growing interest in natural compounds for the treatment of neurodegenerative diseases has spotlighted saponins as a promising class of molecules. Their diverse structures contribute to a wide range of biological activities, including significant neuroprotective effects. This guide provides a comparative analysis of the neuroprotective properties of several key saponins, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug discovery.
Comparative Analysis of Neuroprotective Saponins
This section presents a comparative overview of the neuroprotective effects of selected saponins. The data is compiled from various in vitro and in vivo studies and is summarized for ease of comparison.
Table 1: In Vitro Neuroprotective Effects of Selected Saponins
| Saponin | Model System | Neurotoxic Insult | Concentration Range | Observed Effects | Reference |
| Platycodin A | Primary cultured rat cortical cells | Glutamate | 0.1 - 10 µM | Increased cell viability to 50-60% | [1][2] |
| Platycodin D | HT22 cells | Okadaic Acid (OA) | 0.5 - 2 µM | Increased cell viability, decreased apoptosis, reduced ROS and MDA, increased SOD and CAT | [3] |
| Ginsenoside Rg1 | Cultured cortical neurons | Oligomeric Aβ1-42 | 2.5 - 10 µM | Attenuated decrease in PKA activity | [4] |
| Ginsenoside Rg1 | OGD-induced cortical neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Decreased levels of IL-6 and TNF-α | [5] |
| Saikosaponin A | Rat MCAO model (in vivo) | Ischemia/Reperfusion | 10 - 100 mg/kg | Reduced brain damage, improved neurological function, decreased brain water content | [6] |
Table 2: In Vivo Neuroprotective Effects of Selected Saponins
| Saponin | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Platycodin D | Mice | Okadaic Acid-induced memory impairment | Not specified | Improved memory, recovered morphological changes of brain tissue | [3] |
| Ginsenoside Rg1 | Rat | Middle Cerebral Artery Occlusion (MCAO) | 60 mg/kg | Decreased neurological deficit scores | [5] |
| Saikosaponin A | Rat | Middle Cerebral Artery Occlusion (MCAO) | 10 - 100 mg/kg | Reduced infarct volume, decreased serum HMGB1 and inflammatory cytokines | [6] |
Key Signaling Pathways in Saponin-Mediated Neuroprotection
Saponins exert their neuroprotective effects through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved.
Caption: General overview of saponin-mediated neuroprotective signaling pathways.
The following diagram illustrates a more detailed view of the NF-κB signaling pathway, a key player in neuroinflammation, and its modulation by saponins.
Caption: Inhibition of the NF-κB signaling pathway by saponins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to assess the neuroprotective effects of saponins.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons) in 96-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the saponin for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., glutamate, Aβ peptide, H₂O₂) and incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Follow the same cell culture, treatment, and neurotoxicity induction steps as the MTT assay.
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the recommended wavelength. Cytotoxicity is calculated based on the amount of LDH released.
-
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
After treatment and neurotoxicity induction, harvest the cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Assay: This assay uses fluorescent probes like DCFH-DA to measure intracellular ROS levels.
-
After treatment and neurotoxicity induction, load the cells with DCFH-DA.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.[7]
-
-
Measurement of Antioxidant Enzyme Activity: The activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) can be measured using commercially available kits.
In Vitro Neuroinflammation Model
-
Microglia Cell Culture: Use microglial cell lines (e.g., BV-2) or primary microglia.
-
Activation: Stimulate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.[8][9]
-
Saponin Treatment: Treat the activated microglia with the saponin of interest.
-
Measurement of Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant using ELISA kits. Measure nitric oxide (NO) production using the Griess reagent.
-
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of saponins.
Caption: Experimental workflow for in vitro neuroprotection assays.
Conclusion
The comparative data and mechanistic insights presented in this guide underscore the significant neuroprotective potential of various saponins. Platycodins, ginsenosides, and saikosaponins, among others, demonstrate the ability to mitigate neuronal damage through multiple mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Their modulation of key signaling pathways such as NF-κB and MAPK highlights their potential as multi-target therapeutic agents for complex neurodegenerative disorders. Further research, including more direct comparative studies and clinical trials, is warranted to fully elucidate their therapeutic efficacy and to develop novel saponin-based neuroprotective drugs.
References
- 1. Neuroprotective Activity of Triterpenoid Saponins from Platycodi radix Against Glutamate-induced Toxicity in Primary Cultured Rat Cortical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platycodin D stimulates AMPK activity to inhibit the neurodegeneration caused by reactive oxygen species-induced inflammation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-faced neuroprotective effects of Ginsenoside Rg1 in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of the Ginsenoside Rg1 on Cerebral Ischemic Injury In Vivo and In Vitro Is Mediated by PPARγ-Regulated Antioxidative and Anti-Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saikosaponin A attenuates neural injury caused by ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 8. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diposit.ub.edu [diposit.ub.edu]
Safety Operating Guide
Proper Disposal of Platycoside M3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of Platycoside M3, a triterpenoid saponin.
When handling this compound, it is imperative to prevent its release into the environment, as saponins can be toxic to aquatic life[1]. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a reflection of a commitment to laboratory safety and environmental stewardship.
Summary of Key Hazards and Handling Precautions
| Hazard Category | Precautionary Measures |
| Environmental Toxicity | Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
| Human Health (Potential) | May be harmful if swallowed or inhaled as a dust. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. |
| Reactivity | No specific reactivity data is available. Treat as a stable compound under normal laboratory conditions. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Segregation of Waste:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound.
-
-
Solid Waste Disposal:
-
Collect all solid materials contaminated with this compound, such as unused product, filter paper, and contaminated personal protective equipment (PPE), in a designated, leak-proof, and sealable container.
-
Label the container clearly as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should not be disposed of down the drain[2][3].
-
Collect all liquid waste in a designated, shatter-resistant, and sealable container.
-
Ensure the container is compatible with the solvents used.
-
Label the container clearly as "Hazardous Liquid Waste: this compound" and list all solvent components.
-
-
Decontamination of Glassware and Equipment:
-
Rinse all glassware and equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or methanol) to remove residues.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, glassware can typically be washed with soap and water.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the waste contractor with all necessary information regarding the composition of the waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
